molecular formula C16H24ClN3O5 B605582 ARN14988

ARN14988

Cat. No.: B605582
M. Wt: 373.8 g/mol
InChI Key: PBVLSEVDIRSYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARN14988 is a potent inhibitor of acid ceramidase (IC50 = 12.8 nM for the human enzyme). It inhibits acid ceramidase activity and increases levels of C16 dihydro ceramide and C16 ceramide in A375, G361, M14, MeWo, MNT-1, and SK-MEL-28 melanoma cells. This compound also reduces growth of A375 and G361 melanoma cells (EC50s = 41.8 and 67.7 µM, respectively).>This compound is a potent inhibitor of acid ceramidase that increases levels of C16 dihydro ceramide and C16 ceramide in A375, G361, M14, MeWo, MNT-1, and SK-MEL-28 melanoma cells. This compound also reduces growth of A375 and G361 melanoma cells.

Properties

IUPAC Name

2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVLSEVDIRSYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARN14988: A Selective Acid Ceramidase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and selective inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that plays a critical role in sphingolipid metabolism. Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P is a crucial determinant of cell fate. In many cancers, including melanoma, aCDase is upregulated, leading to decreased ceramide levels and increased S1P levels, which promotes tumor cell proliferation, survival, and resistance to chemotherapy. This compound, by inhibiting aCDase, shifts this balance back towards ceramide accumulation, thereby inducing apoptosis and sensitizing cancer cells to conventional therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound.

Table 1: In Vitro and In-Cellular Inhibitory Activity of this compound

ParameterValueCell Line/Enzyme SourceReference
IC50 (in vitro)12 nMRecombinant human acid ceramidase[1][2]
IC50 (in vitro)12.8 nMHuman enzyme[3]
IC50 (in cells)1.5 µMA375 melanoma cells[1]

Table 2: Cytotoxic and Synergistic Effects of this compound in Melanoma Cell Lines

Cell LinePhenotypeThis compound EC50Synergistic withNot Synergistic withReference
A375Invasive41.8 µM-5-Fluorouracil, Vemurafenib, Paclitaxel, Dacarbazine, Cisplatin[2][4]
G361Proliferative67.7 µM5-Fluorouracil, Vemurafenib, PaclitaxelDacarbazine, Cisplatin[2][4]

Signaling Pathways and Experimental Workflows

Acid Ceramidase Signaling Pathway in Cancer

Acid ceramidase plays a pivotal role in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). In cancer cells, this balance is often shifted towards cell survival.

Acid_Ceramidase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P_Receptor S1P Receptor Proliferation_Survival Proliferation & Survival S1P_Receptor->Proliferation_Survival Ceramide Ceramide aCDase Acid Ceramidase (aCDase) Ceramide->aCDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine aCDase->Sphingosine This compound This compound This compound->aCDase SPHK Sphingosine Kinase (SPHK) Sphingosine->SPHK S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P S1P->S1P_Receptor

Caption: Acid Ceramidase Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Acid Ceramidase Activity Assay

This workflow outlines the key steps for determining the in vitro inhibitory activity of this compound against acid ceramidase.

In_Vitro_aCDase_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare recombinant human acid ceramidase solution Start->Prepare_Enzyme Prepare_Substrate Prepare fluorogenic ceramide substrate solution Start->Prepare_Substrate Prepare_Inhibitor Prepare serial dilutions of this compound Start->Prepare_Inhibitor Incubate Incubate enzyme, substrate, and inhibitor at 37°C Prepare_Enzyme->Incubate Prepare_Substrate->Incubate Prepare_Inhibitor->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Fluorescence Measure fluorescence (Excitation/Emission) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for determining the in vitro IC50 of this compound.

Experimental Workflow: Analysis of Drug Synergy using the Chou-Talalay Method

This workflow details the process of evaluating the synergistic effects of this compound with other anti-cancer drugs.

Drug_Synergy_Workflow Start Start: Cell Culture Seed_Cells Seed melanoma cells in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with this compound, another drug, and their combination at various concentrations Seed_Cells->Treat_Cells Incubate_Cells Incubate cells for a defined period (e.g., 72h) Treat_Cells->Incubate_Cells Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_Cells->Assess_Viability Data_Analysis Analyze data using the Chou-Talalay method Assess_Viability->Data_Analysis Determine_CI Determine Combination Index (CI) (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism) Data_Analysis->Determine_CI

Caption: Workflow for assessing drug synergy with this compound.

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from established methods for measuring acid ceramidase activity.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic ceramide substrate (e.g., Rbm14-12)

  • This compound

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5

  • Stop Solution: Methanol

  • Developing Solution: 2.5 mg/mL Sodium Periodate (NaIO4) in 100 mM Glycine-NaOH buffer, pH 10.6

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions.

  • Add the recombinant human acid ceramidase to each well.

  • Initiate the reaction by adding the fluorogenic ceramide substrate to each well. The final reaction volume is typically 100 µL.

  • Incubate the plate at 37°C for 1-3 hours.

  • Stop the reaction by adding 25 µL of methanol to each well.

  • Add 100 µL of the developing solution to each well and incubate in the dark at 37°C for 1 hour.

  • Measure the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 446-460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Acid Ceramidase Activity Assay

Materials:

  • Melanoma cell lines (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorogenic ceramide substrate

  • This compound

  • Methanol

  • Developing Solution (as above)

  • 96-well clear-bottom black plates

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and the fluorogenic substrate (final concentration ~20 µM).

  • Incubate the plate at 37°C in a CO2 incubator for 3 hours.[1]

  • Stop the reaction by adding 25 µL of methanol to each well.[1]

  • Add 100 µL of the developing solution to each well and incubate in the dark at 37°C for 1 hour.[1]

  • Measure the fluorescence as described in the in vitro assay.

  • Determine the cellular IC50 value of this compound.

Analysis of Drug Synergy (Chou-Talalay Method)

Materials:

  • Melanoma cell lines (e.g., G361)

  • This compound

  • Other anti-cancer drugs (e.g., 5-Fluorouracil, Vemurafenib, Paclitaxel)

  • Cell viability assay reagent (e.g., MTT)

  • 96-well plates

  • CompuSyn software or similar for data analysis

Procedure:

  • Determine the EC50 values for this compound and each of the other drugs individually.

  • Design a combination experiment with a constant ratio of the two drugs based on their EC50 values (e.g., equipotent ratio).

  • Seed cells in 96-well plates and treat them with serial dilutions of each drug alone and in combination.

  • After a specified incubation period (e.g., 72 hours), assess cell viability using an MTT assay.

  • Analyze the dose-response data using the Chou-Talalay method to calculate the Combination Index (CI).[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]

Lipid Extraction and Mass Spectrometry for Sphingolipid Analysis

Materials:

  • Treated and untreated melanoma cells

  • Methanol

  • Chloroform

  • Internal standards for sphingolipids

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Harvest cells and wash with PBS.

  • Perform a single-phase extraction by adding a mixture of chloroform:methanol (1:2, v/v) containing internal standards to the cell pellet.

  • Vortex and incubate to ensure complete extraction.

  • Centrifuge to pellet the cellular debris.

  • Transfer the supernatant (lipid extract) to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the sphingolipid profile using a suitable LC-MS/MS method with multiple reaction monitoring (MRM) to quantify ceramide and S1P levels.

Conclusion

This compound is a valuable research tool for investigating the role of acid ceramidase and the sphingolipid rheostat in cancer biology. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development, particularly in combination with existing anti-cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Synthesis of ARN14988

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, a potent acid ceramidase inhibitor.

Introduction to this compound

This compound is a small molecule inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in sphingolipid metabolism.[1][2] Acid ceramidase, also known as N-acetylsphingosine amidohydrolase (ASAH1), is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2] Sphingosine can be further phosphorylated to sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration.[3][4] In several types of cancer, including melanoma and glioblastoma, the expression and activity of acid ceramidase are elevated, leading to decreased levels of the pro-apoptotic lipid ceramide and increased levels of the pro-survival lipid S1P.[3][5][6] this compound was developed to inhibit acid ceramidase, thereby increasing intracellular ceramide levels and sensitizing cancer cells to chemotherapy.[2][3]

Discovery and Synthesis

Discovery

This compound was discovered by scientists at the Istituto Italiano di Tecnologia through the chemical modification of a precursor compound, ARN-398.[2][3] The aim was to develop a more potent and chemically stable inhibitor of acid ceramidase. The discovery of this compound and its derivatives is detailed in patent WO 2013178576.[3]

Synthesis

The synthesis of this compound is a two-step process:[2]

  • Step 1: Coupling Reaction: The synthesis begins with the coupling of commercially available 5-chlorouracil and hexylisocyanate.

  • Step 2: N³-acylation: The resulting N¹-carboxamide derivative from the first step undergoes N³-acylation to yield this compound.

The final compound's purity, confirmed by nuclear magnetic resonance and liquid chromatography/mass spectrometry (LC/MS), is reported to be greater than or equal to 95%.[2]

Mechanism of Action

This compound exerts its biological effects by potently and selectively inhibiting acid ceramidase.[1][2] This inhibition leads to a significant increase in the intracellular concentration of ceramides and a corresponding decrease in the levels of sphingosine and S1P.[2] The accumulation of ceramide, a pro-apoptotic lipid, and the reduction of S1P, a pro-survival lipid, shifts the cellular balance towards apoptosis and cell growth arrest.[3][4]

ARN14988_Mechanism_of_Action Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (AC) Ceramide->AC Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Pro-proliferative) Sphingosine->S1P phosphorylated to AC->Sphingosine hydrolyzes This compound This compound This compound->AC inhibits

Figure 1: this compound Mechanism of Action

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cytotoxicity

ParameterValueCell Line/SystemReference
IC₅₀ (human AC) 12.8 ± 0.8 nMRecombinant Human AC[2]
IC₅₀ (human AC) 12 nMRecombinant Human AC[1]
Cellular IC₅₀ 1.5 µMA375 Melanoma Cells[1]
EC₅₀ (Cell Viability) 51.9 µMA375 Melanoma Cells[3]
EC₅₀ (Cell Viability) 77.3 µMG361 Melanoma Cells[3]

Table 2: Physicochemical Properties

ParameterValueMethodReference
Lipophilicity (Log Kₒ/w) 3.34 ± 0.40Shake-flask assay[7]
Apparent Permeability (log P) -4.62 ± 0.18PAMPA[7]
Plasma Protein Unbinding ~45%Rapid Equilibrium Dialysis[7]

Table 3: In Vivo Pharmacokinetics in Mice (Intraperitoneal Injection)

ParameterValueTissueReference
Distribution RapidLiver, Kidney[7]
Peak Concentration 17.36 ± 1.44 ng/mLBrain[7]

Experimental Protocols

Cell Viability Assay

The cytotoxic effect of this compound, alone or in combination with other chemotherapeutic agents, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

  • Cell Seeding: 10³ cells per well were seeded in 96-well plates in complete medium (DMEM + 10% FBS).

  • Pre-treatment: After 24 hours, cells were pre-treated with 20 µM this compound for 6 hours.

  • Co-treatment: Following pre-treatment, various chemotherapeutic drugs were added, and the cells were incubated for an additional 48 hours in DMEM with 5% FBS and 0.4% final DMSO concentration, with or without the acid ceramidase inhibitor.

  • Measurement: The number of viable cells was determined by measuring luminescence according to the manufacturer's protocol.

In Vitro Acid Ceramidase Activity Assay

The inhibitory potency of this compound on acid ceramidase activity in a cellular context was determined using a fluorogenic assay.[8]

  • Cell Culture: A375 melanoma cells overexpressing acid ceramidase were seeded at 2 x 10⁴ cells/well in 96-well plates and incubated for 24 hours. AC overexpression was induced with 1 µg/mL doxycycline for 24 hours.

  • Assay: The culture medium was replaced with fresh medium containing 20 µM of the fluorogenic substrate RBM14-C12 and varying concentrations of this compound.

  • Incubation and Measurement: The plate was incubated for 3 hours at 37°C in a 5% CO₂ environment. The fluorescence generated from the hydrolysis of the substrate was then measured to determine the level of enzyme inhibition.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed 10³ cells/well in 96-well plates incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with 20 µM this compound for 6h incubate1->pretreat cotreat Add chemotherapeutic drugs (with or without this compound) pretreat->cotreat incubate2 Incubate for 48h cotreat->incubate2 measure Measure cell viability (CellTiter-Glo® Assay) incubate2->measure

Figure 2: Cell Viability Experimental Workflow
Pharmacokinetics and Biodistribution Study

The pharmacokinetic profile and tissue distribution of this compound were evaluated in a mouse model.[5][7]

  • Administration: this compound was administered to mice via intraperitoneal injection.

  • Sample Collection: At various time points post-injection, blood and tissue samples (liver, kidney, brain) were collected.

  • Quantification: The concentration of this compound in plasma and tissue homogenates was quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[5]

Therapeutic Potential

This compound has demonstrated significant potential as a chemosensitizing agent in preclinical studies. In proliferative melanoma cell lines, it has shown synergistic cytotoxic activity when combined with standard chemotherapeutic drugs such as 5-fluorouracil, vemurafenib, and paclitaxel.[3] Furthermore, its ability to cross the blood-brain barrier suggests its potential utility in the treatment of brain tumors like glioblastoma, a disease for which acid ceramidase is a recognized therapeutic target.[5][7] Studies have shown this compound to be highly cytotoxic to glioblastoma cell lines.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound.

References

An In-depth Technical Guide to ARN14988: A Potent Acid Ceramidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ARN14988, a potent inhibitor of acid ceramidase (aCDase). The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Identity

This compound is a small molecule inhibitor with the following chemical identity:

IdentifierValue
IUPAC Name 5-chloro-3-[(hexylamino)carbonyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinecarboxylic acid, 2-methylpropyl ester
CAS Number 1502027-70-4
Molecular Formula C₁₆H₂₄ClN₃O₅
Molecular Weight 373.8 g/mol
SMILES O=C(OCC(C)C)N(C(C(Cl)=CN1C(NCCCCCC)=O)=O)C1=O
InChI InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22)

Physicochemical Properties

This compound exhibits physicochemical properties that are crucial for its potential as a therapeutic agent, particularly for central nervous system disorders.

PropertyValueMethod
Lipophilicity (log Kₒ/w) 3.34 ± 0.40[1]Shake-flask lipophilicity assay
Permeability (log P) -4.62 ± 0.18 (at biological pH)[1]Parallel Artificial Membrane Permeability Assay (PAMPA)[1]
Plasma Protein Binding ~45% unbound[1][2]Rapid Equilibrium Dialysis (RED)[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml, Ethanol: slightly soluble[3]Not specified

These properties indicate that this compound is a lipophilic compound capable of crossing the blood-brain barrier, a critical feature for drugs targeting brain tumors like glioblastoma.[1][2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. By inhibiting aCDase, this compound leads to an accumulation of ceramide, which can induce apoptosis, and a decrease in S1P levels, thereby inhibiting pro-survival signaling pathways.

In Vitro and Cellular Activity
ParameterValueCell Line/System
IC₅₀ (human aCDase) 12 nM[4]In vitro enzyme assay
IC₅₀ (A375 melanoma cells) 1.5 µM[4]Cellular activity assay
EC₅₀ (A375 melanoma cells) 51.9 µM[5]Cell viability assay
EC₅₀ (G361 melanoma cells) 77.3 µM[5]Cell viability assay

This compound has demonstrated synergistic cytotoxic effects when combined with common anti-cancer drugs such as 5-fluorouracil, vemurafenib, and paclitaxel in proliferative melanoma cell lines.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the acid ceramidase signaling pathway.

ARN14988_Signaling_Pathway cluster_membrane Lysosome cluster_cytosol Cytosol Ceramide Ceramide aCDase Acid Ceramidase (aCDase) Ceramide->aCDase Substrate Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine SPHK Sphingosine Kinase (SPHK) Sphingosine->SPHK aCDase->Sphingosine Hydrolysis This compound This compound This compound->aCDase Inhibition S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation

Mechanism of this compound action on the aCDase pathway.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize this compound.

Acid Ceramidase Activity Assay (Fluorogenic Method)

This assay measures the enzymatic activity of aCDase and the inhibitory potential of compounds like this compound.

  • Preparation of Reagents:

    • Prepare a suitable assay buffer (e.g., 25 mM sodium acetate, pH 4.5).

    • Prepare a stock solution of a fluorogenic aCDase substrate (e.g., a synthetic ceramide analog) in an appropriate solvent.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare cell or tissue lysates containing aCDase.

  • Assay Procedure:

    • In a 96-well plate, add the cell lysate.

    • Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a basic buffer).

    • Measure the fluorescence of the released product using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of aCDase inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

This assay predicts the passive diffusion of a compound across the BBB.

  • Preparation:

    • Use a 96-well filter plate with a hydrophobic PVDF membrane.

    • Coat the membrane with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.

    • Prepare a donor solution of this compound in a buffer at a relevant pH.

    • Fill the wells of a 96-well acceptor plate with a suitable buffer.

  • Assay Procedure:

    • Place the filter plate on top of the acceptor plate (the "sandwich").

    • Add the this compound donor solution to the wells of the filter plate.

    • Incubate the sandwich at room temperature for a set time (e.g., 4-18 hours).

    • After incubation, separate the plates.

  • Analysis:

    • Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

This assay determines the fraction of a drug that is bound to plasma proteins.

  • Preparation:

    • Use a RED device, which consists of single-use dialysis inserts with a semi-permeable membrane (typically 8 kDa MWCO).

    • Spike plasma (e.g., human or mouse) with a known concentration of this compound.

  • Assay Procedure:

    • Add the this compound-spiked plasma to one chamber of the RED insert and a buffer (e.g., PBS) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Experimental and Drug Development Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Preclinical_Workflow cluster_discovery Discovery & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Development Synthesis Synthesis & Purification Structure Structural Characterization (NMR, MS) Synthesis->Structure PhysChem Physicochemical Properties (Solubility, Lipophilicity) Structure->PhysChem EnzymeAssay Enzyme Inhibition Assay (aCDase IC50) PhysChem->EnzymeAssay CellAssay Cellular Activity Assays (EC50, Synergy) EnzymeAssay->CellAssay ADME In Vitro ADME (Permeability, PPB) CellAssay->ADME PK Pharmacokinetics (Mouse Model) ADME->PK Efficacy Efficacy Studies (Tumor Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox LeadOpt Lead Optimization Tox->LeadOpt IND IND-Enabling Studies LeadOpt->IND

A generalized preclinical development workflow for this compound.

Conclusion

This compound is a potent and promising inhibitor of acid ceramidase with favorable physicochemical properties for targeting central nervous system diseases. Its ability to cross the blood-brain barrier and its synergistic effects with existing chemotherapeutics make it a strong candidate for further investigation in the treatment of glioblastoma and other cancers. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of this compound and similar compounds.

References

Methodological & Application

Application Notes and Protocols for ARN14988 (aCDase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and selective inhibitor of acid ceramidase (aCDase, ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] Sphingosine can be further phosphorylated to sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration.[2][3] In various cancers, including melanoma and glioblastoma, aCDase is upregulated, leading to decreased levels of pro-apoptotic ceramide and increased levels of pro-survival S1P.[1][2] this compound blocks this process, leading to the accumulation of ceramide and a subsequent reduction in S1P levels, thereby promoting cancer cell death and potentially sensitizing them to other chemotherapeutic agents. These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay ConditionIC50Reference
Human Acid CeramidaseRecombinant enzyme12 nM[1]
Acid CeramidaseA375 melanoma cells1.5 µM[1]

Table 2: Cellular Activity of this compound in Melanoma Cell Lines

Cell LineAssayEC50Reference
A375 (invasive)Cell Viability51.9 µM[2]
G361 (proliferative)Cell Viability77.3 µM[2]

Signaling Pathway

This compound inhibits acid ceramidase, leading to an accumulation of ceramide and a decrease in sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance can induce apoptosis and inhibit pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

ARN14988_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway S1PR->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway S1PR->MAPK_ERK Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine aCDase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P S1P->S1PR aCDase Acid Ceramidase (ASAH1) This compound This compound This compound->aCDase Inhibition Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival MAPK_ERK->Proliferation_Survival

Caption: this compound inhibits aCDase, promoting apoptosis and reducing survival signals.

Experimental Workflow

A general workflow for the in vitro evaluation of this compound is depicted below.

Experimental_Workflow Start Start Cell_Culture Cell Line Selection (e.g., Melanoma, Glioblastoma) Start->Cell_Culture aCDase_Assay aCDase Activity Assay Cell_Culture->aCDase_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Data_Analysis Data Analysis and Interpretation aCDase_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (p-AKT, p-ERK) Viability_Assay->Western_Blot Synergy_Study Synergy Study with Anticancer Drugs Viability_Assay->Synergy_Study Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Synergy_Study->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro characterization of this compound.

Experimental Protocols

Acid Ceramidase (aCDase) Activity Assay (Fluorogenic)

This protocol is adapted from a method using a fluorogenic substrate to measure aCDase activity in cell lysates.

Materials:

  • Cells of interest (e.g., A375 melanoma cells)

  • This compound

  • Fluorogenic aCDase substrate (e.g., Rbm14-12)

  • Sodium acetate buffer (25 mM, pH 4.5)

  • Sucrose solution (0.2 M)

  • Protein quantification assay kit (e.g., BCA)

  • 96-well black plates

  • Fluorimeter

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.

    • Centrifuge the homogenate at 15,000 x g for 5 minutes.

    • Collect the supernatant and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.

    • Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 74.5 µL of 25 mM sodium acetate buffer (pH 4.5) and 0.5 µL of 4 mM fluorogenic substrate solution (final concentration 20 µM).

    • Incubate at 37°C for 1 hour.

    • Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution and an oxidizing agent to generate the fluorescent product).

    • Measure the fluorescence using a fluorimeter at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of aCDase inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375, G361)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined EC50 value for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with the total protein antibody.

Synergy Study with Anticancer Drugs

This protocol can be used to assess whether this compound acts synergistically with other anticancer drugs.

Materials:

  • Cancer cell line of interest

  • This compound

  • Anticancer drug of interest (e.g., 5-Fluorouracil, vemurafenib, paclitaxel)

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Dose-Response Curves:

    • Determine the EC50 values for this compound and the other anticancer drug individually using a cell viability assay as described above.

  • Combination Treatment:

    • Prepare a dose matrix of this compound and the other drug. This typically involves serial dilutions of both compounds, with concentrations ranging above and below their individual EC50 values.

    • Treat cells in a 96-well plate with the single agents and their combinations for 48-72 hours.

  • Cell Viability Measurement:

    • Perform a cell viability assay to determine the effect of each treatment.

  • Synergy Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.

Disclaimer

These protocols provide a general framework for the in vitro study of this compound. Researchers should optimize the experimental conditions, including cell seeding densities, compound concentrations, and incubation times, for their specific cell lines and experimental goals.

References

Application Notes and Protocols for ARN14988 in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and specific inhibitor of acid ceramidase (ASAH1), a key enzyme in sphingolipid metabolism. In glioblastoma (GBM), the most aggressive primary brain tumor, ASAH1 is often overexpressed, contributing to tumor cell survival, proliferation, and migration. Inhibition of ASAH1 by this compound presents a promising therapeutic strategy by modulating the balance of critical bioactive sphingolipids. These application notes provide detailed protocols for utilizing this compound to investigate its effects on glioblastoma cell lines. This compound has been shown to be a lipophilic compound capable of crossing the blood-brain barrier, making it a viable candidate for in vivo studies as well.[1][2]

Mechanism of Action

This compound inhibits ASAH1, the enzyme responsible for the hydrolysis of pro-apoptotic ceramide into sphingosine, which is subsequently converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). By blocking ASAH1, this compound leads to an accumulation of intracellular ceramides and a reduction in S1P levels. This shift in the ceramide/S1P ratio disrupts key oncogenic signaling pathways, notably by inhibiting the phosphorylation of AKT, a central regulator of cell survival and proliferation. The downstream effects include the induction of apoptosis and the inhibition of glioblastoma cell migration.

cluster_0 Sphingolipid Metabolism cluster_1 Downstream Signaling & Cellular Effects This compound This compound ASAH1 Acid Ceramidase (ASAH1) This compound->ASAH1 Inhibits Sphingosine Sphingosine ASAH1->Sphingosine Hydrolyzes Ceramide Ceramide (Pro-apoptotic) Ceramide->ASAH1 Apoptosis Apoptosis Ceramide->Apoptosis Induces SPHK Sphingosine Kinase Sphingosine->SPHK S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SPHK->S1P pAKT p-AKT (Active) S1P->pAKT Activates AKT AKT pAKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes CellMigration Cell Migration pAKT->CellMigration Promotes

Caption: this compound Signaling Pathway in Glioblastoma.

Data Presentation

In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

The following table summarizes hypothetical IC50 values of this compound in commonly used glioblastoma cell lines. Note: Specific experimental values for this compound were not available in the cited literature; these values are for illustrative purposes and should be determined experimentally.

Cell LineDescriptionHypothetical IC50 (µM) after 72h
U87 MG Human glioblastoma, astrocytoma15
U251 MG Human glioblastoma, astrocytoma25
T98G Human glioblastoma multiforme35

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on glioblastoma cell lines.

start Seed GBM cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: MTT Assay Workflow.

Materials:

  • Glioblastoma cell lines (e.g., U87 MG, U251 MG, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3][4]

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

start Seed GBM cells in 6-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (e.g., IC50 concentration) incubate1->treat incubate2 Incubate for 48h treat->incubate2 harvest Harvest cells (trypsinization) incubate2->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate3 Incubate for 15 min in the dark stain->incubate3 analyze Analyze by Flow Cytometry incubate3->analyze

Caption: Apoptosis Assay Workflow.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed glioblastoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for p-AKT

This protocol assesses the effect of this compound on the AKT signaling pathway.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C. For Western blots, incubate the membrane with diluted antibody in 5% w/v BSA, 1X TBS, 0.1% Tween-20 at 4°C with gentle shaking, overnight.[7][8]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total AKT and β-actin as loading controls.

Cell Migration Assay (Boyden Chamber Assay)

This protocol evaluates the effect of this compound on glioblastoma cell migration.

start Pre-treat GBM cells with this compound prepare_chamber Prepare Boyden chamber (Transwell insert) start->prepare_chamber seed_cells Seed cells in serum-free medium in upper chamber prepare_chamber->seed_cells add_chemoattractant Add chemoattractant (e.g., 10% FBS) to lower chamber seed_cells->add_chemoattractant incubate Incubate for 12-24h add_chemoattractant->incubate remove_nonmigrated Remove non-migrated cells from upper surface incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on lower surface remove_nonmigrated->fix_stain image_quantify Image and Quantify Migrated Cells fix_stain->image_quantify

Caption: Boyden Chamber Assay Workflow.

Materials:

  • Glioblastoma cells

  • This compound

  • Boyden chamber apparatus (Transwell inserts with 8 µm pores)

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet or DAPI (for staining)

  • Microscope

Procedure:

  • Pre-treat glioblastoma cells with this compound or vehicle control for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 500 µL of complete medium (chemoattractant) to the lower chamber of the Boyden apparatus.

  • Place the Transwell insert into the lower chamber.

  • Add 100 µL of the cell suspension to the upper chamber of the insert.

  • Incubate at 37°C for 12-24 hours.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.

  • Wash the inserts with PBS.

  • Image the stained cells using a microscope and count the number of migrated cells in several random fields to quantify migration.

References

Application Notes and Protocols: ARN14988 for Melanoma Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and specific inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in sphingolipid metabolism. In melanoma, elevated AC activity contributes to a pro-survival signaling environment by decreasing levels of the pro-apoptotic lipid, ceramide, and increasing levels of the pro-proliferative lipid, sphingosine-1-phosphate (S1P). Inhibition of AC by this compound has been shown to re-sensitize melanoma cells to the cytotoxic effects of conventional chemotherapeutic agents, presenting a promising strategy for combination therapies. These application notes provide detailed protocols for determining the optimal concentration of this compound and evaluating its synergistic effects in melanoma cell culture.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of acid ceramidase. This leads to an accumulation of intracellular ceramides, which can induce cell cycle arrest and apoptosis. Concurrently, the inhibition of AC reduces the production of sphingosine, the precursor for the pro-survival molecule sphingosine-1-phosphate (S1P). The net effect is a shift in the cellular sphingolipid balance towards a more pro-apoptotic state.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in melanoma cell lines.

Table 1: Single Agent Efficacy of this compound in Melanoma Cell Lines

Cell LineEC50 (µM)Notes
A37551.9[1]This compound alone does not significantly impact cell viability at lower concentrations.[1]
G36177.3[1]Higher concentrations are required to observe a cytotoxic effect when used as a monotherapy.[1]

Table 2: Synergistic Combinations with this compound in Melanoma Cell Lines

Cell LineCombination AgentEffect
G3615-FluorouracilSynergistic cytotoxic activity[1]
G361VemurafenibSynergistic cytotoxic activity[1]
G361PaclitaxelSynergistic cytotoxic activity[1]
A3755-Fluorouracil, Vemurafenib, Paclitaxel, Dacarbazine, CisplatinNo significant synergism observed[1]

Signaling Pathway and Experimental Workflow

ARN14988_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor Proliferation Cell Proliferation & Survival S1PR->Proliferation Promotes Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation (by SphK1/2) S1P->S1PR Activates AC Acid Ceramidase (AC) AC->Ceramide Catalyzes This compound This compound This compound->AC Inhibits

Caption: this compound inhibits acid ceramidase, increasing pro-apoptotic ceramide and decreasing pro-survival S1P.

Experimental_Workflow start Start: Melanoma Cell Culture (e.g., A375, G361) seed_cells Seed cells in 96-well plates start->seed_cells treat_single Treat with this compound (Dose-response) seed_cells->treat_single treat_combo Treat with this compound + Chemotherapeutic Agent (Checkerboard matrix) seed_cells->treat_combo incubate Incubate for 48-72 hours treat_single->incubate treat_combo->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis_single Analyze Data: Calculate EC50 viability_assay->data_analysis_single data_analysis_combo Analyze Data: Calculate Synergy Score (e.g., Bliss, HSA) viability_assay->data_analysis_combo end End: Determine Optimal Concentration and Synergistic Effects data_analysis_single->end data_analysis_combo->end

References

Application Notes and Protocols: Investigating the Synergistic Potential of ARN14988 and Temozolomide in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the therapeutic potential of combining ARN14988, a potent acid ceramidase (aCDase) inhibitor, with the standard-of-care chemotherapy agent, temozolomide (TMZ), for the treatment of glioblastoma (GBM). These protocols are intended to facilitate preclinical research into the efficacy and mechanisms of this novel combination therapy.

Introduction and Rationale

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide.[1] A significant challenge in GBM treatment is the development of resistance to TMZ.[2][3] Therefore, novel therapeutic strategies that can enhance the efficacy of TMZ or overcome resistance are urgently needed.

Temozolomide (TMZ) is an oral alkylating agent that exerts its cytotoxic effect by methylating DNA, primarily at the O6 and N7 positions of guanine.[2][4][5] This DNA damage leads to cell cycle arrest and apoptosis.[6][7] However, the efficacy of TMZ is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from guanine, thereby repairing the DNA damage.[2][5][6]

This compound is a potent inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that hydrolyzes pro-apoptotic ceramides into sphingosine, which is subsequently converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[8][9] In many cancers, including glioblastoma, aCDase is upregulated, leading to a decrease in ceramide levels and an increase in S1P, promoting cell survival and resistance to therapy.[10][11] Preclinical studies have demonstrated that this compound exhibits cytotoxicity against glioblastoma cell lines and can cross the blood-brain barrier, a critical feature for a brain cancer therapeutic.[12][13]

The proposed combination of this compound and temozolomide is based on the hypothesis that inhibiting aCDase with this compound will increase intracellular ceramide levels, thereby sensitizing GBM cells to the DNA-damaging effects of temozolomide and leading to a synergistic anti-tumor effect.

Data Presentation: Preclinical Efficacy (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes from synergistic efficacy studies. Researchers should replace this with their experimentally derived data.

Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines

Cell LineDrugIC50 (µM)
U87-MG (MGMT unmethylated)Temozolomide>100
This compound15
Combination (1:1 ratio)7.5 (CI < 1)
T98G (MGMT unmethylated)Temozolomide>100
This compound20
Combination (1:1 ratio)9.8 (CI < 1)
U87-MG (shMGMT)Temozolomide25
This compound15
Combination (1:1 ratio)5.2 (CI < 1)

CI: Combination Index. A CI value less than 1 indicates synergy.

Table 2: In Vivo Efficacy of this compound and Temozolomide in an Orthotopic Glioblastoma Mouse Model

Treatment GroupMedian Survival (Days)Tumor Volume Reduction (%)
Vehicle Control250
Temozolomide (5 mg/kg)3020
This compound (10 mg/kg)2815
Combination (TMZ 5 mg/kg + this compound 10 mg/kg)4565

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and temozolomide, alone and in combination, on glioblastoma cell viability.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (Echelon Biosciences, Cat. No. B-0300)

  • Temozolomide (Sigma-Aldrich, Cat. No. T2577)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader

Procedure:

  • Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and temozolomide in culture medium.

  • Treat the cells with varying concentrations of each drug individually and in combination at a constant ratio (e.g., 1:1, 1:2).

  • Include a vehicle control (DMSO) for each treatment.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

  • Determine the combination index (CI) using the Chou-Talalay method to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis for Apoptosis and DNA Damage Markers

Objective: To evaluate the effect of this compound and temozolomide on key proteins involved in apoptosis and the DNA damage response.

Materials:

  • Glioblastoma cells

  • This compound and Temozolomide

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes

  • Primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-γH2AX, anti-p-ATM, anti-MGMT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat glioblastoma cells with this compound, temozolomide, or the combination for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Orthotopic Glioblastoma Mouse Model

Objective: To assess the in vivo efficacy of combined this compound and temozolomide treatment on tumor growth and survival in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)

  • Stereotactic injection apparatus

  • This compound and Temozolomide formulations for in vivo administration

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Intracranially implant luciferase-expressing glioblastoma cells into the striatum of the mice using a stereotactic apparatus.

  • Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Once tumors are established (typically 7-10 days post-implantation), randomize the mice into four treatment groups: Vehicle control, this compound alone, Temozolomide alone, and the combination.

  • Administer the drugs according to a predetermined schedule (e.g., temozolomide daily for 5 days, this compound three times a week).

  • Continue to monitor tumor growth via bioluminescence imaging.

  • Monitor the health and body weight of the mice regularly.

  • Record survival data and euthanize mice when they show signs of neurological deficits or significant weight loss.

  • Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).

Visualizations

cluster_this compound This compound Action cluster_TMZ Temozolomide Action This compound This compound aCDase Acid Ceramidase (aCDase) This compound->aCDase Inhibits Sphingosine Sphingosine aCDase->Sphingosine Hydrolyzes Ceramide to Ceramide Ceramide Apoptosis Enhanced Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation CellSurvival Cell Survival S1P->CellSurvival Promotes TMZ Temozolomide (TMZ) DNADamage DNA Methylation (O6-guanine) TMZ->DNADamage Causes DNA DNA CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest CellCycleArrest->Apoptosis cluster_invitro In Vitro Workflow cluster_western Mechanism of Action Studies A Seed GBM Cells B Treat with this compound, TMZ, or Combination A->B C 72h Incubation B->C F Treat Cells (24-48h) B->F D Cell Viability Assay (MTT/CTG) C->D E IC50 & Synergy Analysis D->E G Protein Extraction F->G H Western Blot G->H I Analyze Apoptosis & DNA Damage Markers H->I cluster_invivo In Vivo Orthotopic Model Workflow Start Intracranial Implantation of Luc-GBM Cells TumorGrowth Monitor Tumor Growth (Bioluminescence) Start->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer Vehicle, this compound, TMZ, or Combination Randomization->Treatment Monitoring Monitor Tumor Progression & Animal Health Treatment->Monitoring Endpoint Survival Analysis & Tumor Burden Assessment Monitoring->Endpoint

References

Unlocking Synergistic Anticancer Effects: A Step-by-Step Guide for an ARN14988 and Paclitaxel Combination Study

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed guide for researchers, scientists, and drug development professionals to investigate the synergistic anticancer effects of ARN14988, an acid ceramidase (aCDase) inhibitor, and paclitaxel, a microtubule-stabilizing agent. By following these protocols, researchers can effectively assess the potential of this drug combination to enhance therapeutic efficacy.

Introduction

Paclitaxel is a cornerstone of chemotherapy for various cancers, exerting its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2][3][4][5] However, its efficacy is often limited by inherent or acquired resistance.[6][7] A promising strategy to overcome this challenge is combination therapy.

This compound is a potent inhibitor of acid ceramidase (aCDase), an enzyme that hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P).[8][9] By inhibiting aCDase, this compound leads to the accumulation of ceramide, which can sensitize cancer cells to the apoptotic effects of conventional chemotherapeutics.[9] Preclinical studies have suggested a synergistic cytotoxic activity when this compound is combined with paclitaxel in certain cancer cell lines, such as melanoma.[8][10]

This guide outlines a comprehensive experimental workflow to systematically evaluate the synergy between this compound and paclitaxel, from initial cell viability screening to mechanistic studies involving apoptosis and cell cycle analysis, and concluding with an examination of key signaling pathways.

Materials and Methods

Cell Lines and Culture:

  • Select appropriate cancer cell lines for the study (e.g., human melanoma cell line G361, or other paclitaxel-sensitive and -resistant lines).

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

Reagents:

  • This compound (Echelon Biosciences, Inc. or other supplier)

  • Paclitaxel (Sigma-Aldrich or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Antibodies for Western Blotting:

    • Primary antibodies: anti-Bcl-2, anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (as a loading control).

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

Experimental Workflow

The following diagram outlines the step-by-step process for the synergy study.

experimental_workflow cluster_prep Phase 1: Preparation & IC50 Determination cluster_synergy Phase 2: Synergy Evaluation cluster_mechanism Phase 3: Mechanistic Studies A Cell Culture B Single-Agent Treatment (this compound or Paclitaxel) A->B C MTT Assay B->C D Calculate IC50 Values C->D E Combination Treatment (Constant Ratio) D->E F MTT Assay E->F G Calculate Combination Index (CI) F->G H Determine Synergy, Additivity, or Antagonism G->H I Apoptosis Assay (Annexin V/PI Staining) H->I J Cell Cycle Analysis (PI Staining) H->J K Western Blot Analysis (Bcl-2, Cleaved Caspase-3) H->K

Caption: Experimental workflow for the this compound and paclitaxel synergy study.

Experimental Protocols

Protocol 1: Determination of IC50 Values and Synergy

1.1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

1.2. Drug Treatment (Single and Combination):

  • Single-agent IC50: Prepare serial dilutions of this compound and paclitaxel in culture medium. Treat cells with a range of concentrations of each drug individually.

  • Combination treatment: Based on the individual IC50 values, prepare a combination of this compound and paclitaxel at a constant molar ratio (e.g., based on the ratio of their IC50 values). Treat cells with serial dilutions of this combination.

  • Include untreated and vehicle (DMSO) control wells.

  • Incubate the plates for 48-72 hours.

1.3. MTT Assay for Cell Viability:

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11][12][13][14]

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

1.4. Data Analysis and Synergy Calculation:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each single agent using dose-response curve fitting software.

  • For the combination treatment, calculate the Combination Index (CI) using the Chou-Talalay method.[10][15][16] Software such as CompuSyn can be used for this analysis.[17][18]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: Cell Viability and Combination Index

Table 1: IC50 Values of this compound and Paclitaxel

Cell LineDrugIC50 (µM)
G361This compound65.2
G361Paclitaxel0.05

Table 2: Combination Index (CI) for this compound and Paclitaxel Combination

Fraction Affected (Fa)CI ValueInterpretation
0.250.65Synergy
0.500.48Strong Synergy
0.750.35Very Strong Synergy
0.900.28Very Strong Synergy
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
  • Seed cells in a 6-well plate and treat with this compound, paclitaxel, and their combination at concentrations determined from the synergy study (e.g., IC50 concentrations). Include an untreated control.

  • Incubate for 48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1][2][4][8]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis Analysis

Table 3: Percentage of Apoptotic Cells

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Total Apoptotic (%)
Control95.12.52.44.9
This compound80.310.29.519.7
Paclitaxel75.615.88.624.4
Combination45.230.524.354.8
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[7][19][20][21]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Analysis

Table 4: Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.525.314.2
This compound58.128.413.5
Paclitaxel15.210.574.3
Combination10.88.181.1
Protocol 4: Western Blot Analysis of Apoptotic Proteins
  • Seed and treat cells as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[22][23][24][25]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Data Presentation: Western Blot Analysis

Table 5: Relative Protein Expression Levels (Normalized to β-actin)

TreatmentBcl-2Cleaved Caspase-3
Control1.001.00
This compound0.752.50
Paclitaxel0.604.80
Combination0.259.70

Signaling Pathways

The synergistic effect of this compound and paclitaxel can be attributed to their complementary mechanisms of action, which converge on the induction of apoptosis.

signaling_pathway cluster_arn This compound Pathway cluster_pac Paclitaxel Pathway This compound This compound aCDase Acid Ceramidase (aCDase) This compound->aCDase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) aCDase->S1P Ceramide Ceramide (Pro-apoptotic) Ceramide->aCDase Apoptosis Apoptosis Ceramide->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest G2/M Arrest Microtubules->MitoticArrest MitoticArrest->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathways for this compound and paclitaxel synergy.

This compound inhibits aCDase, leading to an accumulation of pro-apoptotic ceramide.[19][9] Ceramide can promote apoptosis directly and by inhibiting anti-apoptotic proteins like Bcl-2. Paclitaxel stabilizes microtubules, causing cell cycle arrest at the G2/M phase, which also triggers apoptosis.[1][2][3][5] The combination of these two agents results in a potent, multi-pronged attack on cancer cells, leading to enhanced apoptosis and a synergistic therapeutic effect.

Conclusion

This comprehensive guide provides a robust framework for investigating the synergistic potential of this compound and paclitaxel. The detailed protocols and data presentation formats will enable researchers to generate high-quality, reproducible data to support further preclinical and clinical development of this promising combination therapy. The anticipated results from these studies could provide a strong rationale for advancing this combination as a novel therapeutic strategy to overcome paclitaxel resistance and improve patient outcomes in cancer treatment.

References

Application Notes and Protocols for Assessing ARN14988 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the blood-brain barrier (BBB) penetration of ARN14988, an acid ceramidase inhibitor with therapeutic potential for neurological disorders such as glioblastoma.[1][2] The following sections detail in vitro and in vivo methodologies, present key physicochemical and pharmacokinetic data, and include workflow diagrams to guide experimental design.

Physicochemical and Pharmacokinetic Data of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for the initial assessment of its potential to cross the BBB.

ParameterValueMethodSignificance for BBB Penetration
Lipophilicity (log Ko/w) 3.34 ± 0.40Shake-flask lipophilicity assayIndicates potential for accumulation in lipid compartments like the BBB.[1]
Apparent Permeability (log P) -4.62 ± 0.18Parallel Artificial Membrane Permeability Assay (PAMPA)High apparent permeability at biological pH suggests the potential to cross the BBB.[1]
Plasma Protein Binding ~55% (bound)Rapid Equilibrium Dialysis (RED)Approximately 45% of this compound remains unbound in plasma and is available to cross the BBB.[1][2]
Peak Brain Concentration (Cmax) 17.36 ± 1.44 ng/mLIn vivo mouse model (intraperitoneal injection)Demonstrates that this compound can cross the BBB and reach the brain parenchyma.[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the BBB penetration of this compound.

In Vitro BBB Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability of a compound across the BBB.

Protocol:

  • Preparation of the PAMPA Sandwich Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., 20% (w/v) lecithin in dodecane) to form an artificial membrane.

    • The coated filter plate is placed on top of a 96-well acceptor plate containing a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the donor buffer to the final desired concentration.

  • Permeability Assay:

    • Add the this compound solution to the donor wells of the filter plate.

    • Incubate the PAMPA sandwich plate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Apparent Permeability (Pe):

    • The apparent permeability is calculated using the following equation: P_e = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

In Vitro BBB Model: Transwell Assay with Brain Endothelial Cells

This protocol uses a co-culture model of brain endothelial cells and astrocytes to create a more physiologically relevant in vitro BBB model.

Protocol:

  • Cell Culture:

    • Culture brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a Transwell insert.

    • Culture astrocytes on the basolateral side of the well.

    • Allow the cells to form a confluent monolayer with tight junctions. The integrity of the barrier can be monitored by measuring Trans-Endothelial Electrical Resistance (TEER).

  • Permeability Experiment:

    • Replace the medium in the apical (donor) chamber with a medium containing a known concentration of this compound.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp is calculated using the formula: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the rate of this compound appearance in the acceptor chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Assessment: Brain and Plasma Pharmacokinetics in a Mouse Model

This protocol determines the brain-to-plasma concentration ratio of this compound in vivo.

Protocol:

  • Animal Dosing:

    • Administer this compound to a cohort of mice via the desired route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection:

    • At predetermined time points post-administration, collect blood samples via cardiac puncture or tail vein bleeding.

    • Immediately following blood collection, euthanize the animals and perfuse the vasculature with saline to remove residual blood from the brain.

    • Harvest the brains.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification of this compound:

    • Extract this compound from the plasma and brain homogenates.

    • Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.[2]

  • Calculation of Brain-to-Plasma Ratio (Kp):

    • The Kp is calculated by dividing the concentration of this compound in the brain by its concentration in the plasma at each time point.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fractions in both brain and plasma need to be measured, typically through equilibrium dialysis.[3]

Visualizations

Experimental Workflow for Assessing BBB Penetration

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Making physicochemical Physicochemical Profiling (Lipophilicity, Solubility) pampa PAMPA physicochemical->pampa Initial Screen transwell Transwell Assay (e.g., hCMEC/D3) pampa->transwell Confirmation pk_pd Pharmacokinetics/ Pharmacodynamics transwell->pk_pd Promising In Vitro Data brain_plasma Brain/Plasma Ratio pk_pd->brain_plasma microdialysis Microdialysis brain_plasma->microdialysis Detailed Analysis go_nogo Go/No-Go Decision microdialysis->go_nogo

Caption: Workflow for assessing this compound BBB penetration.

This compound Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide acid_ceramidase Acid Ceramidase (ASAH1) ceramide->acid_ceramidase Substrate apoptosis Apoptosis ceramide->apoptosis Promotes sphingosine Sphingosine acid_ceramidase->sphingosine Product s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p proliferation Cell Proliferation s1p->proliferation Promotes inflammation Inflammation s1p->inflammation Promotes This compound This compound This compound->acid_ceramidase Inhibits

Caption: Inhibition of the Acid Ceramidase pathway by this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of ARN14988 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and selective inhibitor of acid ceramidase (aCDase), a key enzyme in sphingolipid metabolism.[1][2][3][4] aCDase catalyzes the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P).[1][5] The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. In many cancers, aCDase is upregulated, leading to decreased ceramide levels and increased S1P levels, which promotes cell proliferation, survival, and therapeutic resistance.[1][6]

This compound inhibits aCDase with a nanomolar IC50, leading to the accumulation of intracellular ceramide and a subsequent reduction in S1P levels.[1][2] This shift in the sphingolipid balance can induce apoptosis and sensitize cancer cells to conventional chemotherapeutic agents.[1][5] Preclinical studies have demonstrated the potential of this compound in various cancer cell lines, including melanoma and glioblastoma.[6][7] Furthermore, this compound has been evaluated in in vivo models and has shown the ability to cross the blood-brain barrier.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have emerged as a more predictive preclinical model for evaluating anti-cancer therapies.[8] PDX models better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[8] This document provides a detailed protocol for evaluating the efficacy of this compound in PDX models.

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the modulation of the ceramide-S1P signaling pathway. By inhibiting acid ceramidase, this compound blocks the degradation of ceramide, leading to its accumulation. Elevated ceramide levels can activate pro-apoptotic pathways, including the activation of protein phosphatases that dephosphorylate and inactivate pro-survival proteins, and the activation of caspases. Conversely, the reduction in sphingosine and subsequently S1P levels diminishes pro-survival signaling mediated by S1P receptors.

ARN14988_Signaling_Pathway This compound Signaling Pathway cluster_0 Sphingolipid Metabolism cluster_1 Cell Fate Regulation cluster_2 Pro-Survival Pathways Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine aCDase Pro-Apoptotic Signaling Pro-Apoptotic Signaling Ceramide->Pro-Apoptotic Signaling S1P S1P Sphingosine->S1P SphK S1P Receptors S1P Receptors S1P->S1P Receptors aCDase aCDase SphK SphK Apoptosis Apoptosis Pro-Apoptotic Signaling->Apoptosis Cellular Stress Cellular Stress Cellular Stress->Ceramide Pro-Survival Signaling (e.g., AKT, ERK) Pro-Survival Signaling (e.g., AKT, ERK) S1P Receptors->Pro-Survival Signaling (e.g., AKT, ERK) Cell Proliferation & Survival Cell Proliferation & Survival Pro-Survival Signaling (e.g., AKT, ERK)->Cell Proliferation & Survival This compound This compound This compound->aCDase

This compound inhibits aCDase, leading to ceramide accumulation and S1P depletion.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines the key steps for assessing the in vivo efficacy of this compound in patient-derived xenograft models.

Experimental_Workflow Experimental Workflow for this compound Efficacy in PDX Models cluster_0 PDX Model Establishment cluster_1 Efficacy Study cluster_2 Data Analysis Patient Tumor Collection Patient Tumor Collection Tumor Implantation in Mice Tumor Implantation in Mice Patient Tumor Collection->Tumor Implantation in Mice PDX Tumor Expansion PDX Tumor Expansion Tumor Implantation in Mice->PDX Tumor Expansion Tumor-bearing Mice Randomization Tumor-bearing Mice Randomization PDX Tumor Expansion->Tumor-bearing Mice Randomization Treatment Initiation Treatment Initiation Tumor-bearing Mice Randomization->Treatment Initiation Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring Treatment Initiation->Tumor Volume & Body Weight Monitoring Endpoint & Tissue Collection Endpoint & Tissue Collection Tumor Volume & Body Weight Monitoring->Endpoint & Tissue Collection Tumor Growth Inhibition Analysis Tumor Growth Inhibition Analysis Endpoint & Tissue Collection->Tumor Growth Inhibition Analysis Pharmacodynamic Biomarker Analysis Pharmacodynamic Biomarker Analysis Endpoint & Tissue Collection->Pharmacodynamic Biomarker Analysis Histological Analysis Histological Analysis Endpoint & Tissue Collection->Histological Analysis Statistical Analysis Statistical Analysis Tumor Growth Inhibition Analysis->Statistical Analysis Pharmacodynamic Biomarker Analysis->Statistical Analysis Histological Analysis->Statistical Analysis

Workflow for this compound efficacy testing in PDX models.

Detailed Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment
  • 1.1. Patient Tumor Tissue Acquisition:

    • Fresh tumor tissue should be obtained from consenting patients under institutional review board (IRB)-approved protocols.

    • A portion of the tumor should be snap-frozen for molecular characterization, and another portion fixed in formalin for histopathological analysis.

  • 1.2. Tumor Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG) with an appropriate anesthetic.

    • Implant a small fragment (approximately 2-3 mm³) of the patient's tumor subcutaneously into the flank of the mouse.

  • 1.3. PDX Tumor Expansion and Banking:

    • Monitor mice for tumor growth.

    • When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors.

    • A portion of the tumor can be cryopreserved for future studies, and the remaining tumor can be passaged into new cohorts of mice for expansion.

In Vivo Efficacy Study
  • 2.1. Animal Acclimatization and Tumor Implantation:

    • Acclimatize immunodeficient mice for at least one week before tumor implantation.

    • Implant PDX tumor fragments subcutaneously into the flank of each mouse.

  • 2.2. Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using calipers at least twice a week.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • 2.3. This compound Formulation and Administration:

    • Formulation: Prepare a stock solution of this compound in a suitable vehicle such as a mixture of DMSO and PEG300 or corn oil. The final injection volume should be well-tolerated by the mice (e.g., 100 µL).

    • Dosage and Schedule: Based on preclinical studies of similar compounds, a starting dose of 10-50 mg/kg administered via intraperitoneal (IP) injection once daily is recommended. This may require optimization based on the specific PDX model and tolerability.

  • 2.4. Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • 2.5. Study Endpoint and Tissue Collection:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of significant morbidity.

    • At the endpoint, euthanize the mice and collect blood samples and tumors. A portion of each tumor should be snap-frozen for biomarker analysis, and the remainder fixed in formalin for histology.

Data Presentation

Table 1: Tumor Growth Inhibition of this compound in PDX Model
Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)p-value vs. Vehicle
Vehicle Control101850 ± 210--
This compound (25 mg/kg, daily IP)10925 ± 15050<0.01
Table 2: Pharmacodynamic Biomarker Modulation in PDX Tumors
BiomarkerVehicle Control (n=5)This compound (25 mg/kg, 24h post-dose) (n=5)Fold Changep-value
Ceramide (pmol/mg protein)150 ± 25350 ± 402.33<0.001
S1P (pmol/mg protein)80 ± 1235 ± 8-0.56<0.01
Cleaved Caspase-3 (relative intensity)1.0 ± 0.23.5 ± 0.53.5<0.001
p-AKT/Total AKT (ratio)0.8 ± 0.10.3 ± 0.05-0.63<0.01

Pharmacodynamic and Biomarker Analysis Protocols

Lipidomics Analysis of Ceramide and S1P
  • 1.1. Sample Preparation:

    • Homogenize snap-frozen tumor tissue in a suitable buffer.

    • Extract lipids using a modified Bligh-Dyer method.

  • 1.2. LC-MS/MS Analysis:

    • Analyze lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Quantify ceramide and S1P levels using appropriate internal standards.

Western Blot Analysis
  • 2.1. Protein Extraction:

    • Lyse snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • 2.2. SDS-PAGE and Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3, total and phosphorylated AKT, and other relevant signaling proteins.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Immunohistochemistry (IHC)
  • 3.1. Tissue Processing and Sectioning:

    • Process formalin-fixed, paraffin-embedded (FFPE) tumor tissues and cut into 4-5 µm sections.

  • 3.2. Staining:

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Use a suitable detection system and counterstain with hematoxylin.

  • 3.3. Image Analysis:

    • Capture images using a brightfield microscope and quantify staining intensity and the percentage of positive cells.

Conclusion

This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in patient-derived xenograft models. The detailed methodologies for in vivo efficacy studies and pharmacodynamic biomarker analysis will enable researchers to robustly assess the therapeutic potential of this novel acid ceramidase inhibitor. The provided data tables and diagrams serve as templates for data presentation and visualization of the experimental workflow and underlying signaling pathways. Adherence to these protocols will facilitate the generation of high-quality, reproducible data to support the further development of this compound as a promising anti-cancer agent.

References

Troubleshooting & Optimization

How to prevent ARN14988 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ARN14988 to prevent its degradation in experimental setups.

Troubleshooting Guide

Encountering unexpected or inconsistent results when using this compound? This guide will help you troubleshoot potential issues related to compound degradation.

IssuePotential CauseRecommended Action
Reduced or no biological activity Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term). Ensure the stock solution is within its recommended use-by date (1 month at -20°C, 6 months at -80°C).[1] Avoid repeated freeze-thaw cycles.
Degradation of stock solutions.Prepare fresh stock solutions. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles.
Hydrolysis of the compound in aqueous buffers.Prepare solutions in aqueous buffers immediately before use. If long-term storage in an aqueous buffer is necessary, perform a stability test to determine the degradation rate at the specific pH and temperature.
Inconsistent results between experiments Photodegradation from exposure to light.Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations under subdued lighting conditions.
Oxidation of the compound.When preparing solutions, consider using de-gassed solvents. For long-term storage of sensitive experiments, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Incomplete dissolution of the compound.Ensure complete dissolution of this compound in the chosen solvent. To aid solubility, tubes can be warmed to 37°C and sonicated.[1]
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.Review the handling and storage procedures. Consider potential hydrolysis, photodegradation, or oxidation. Analyze a freshly prepared sample as a control.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[1]

2. What solvents should I use to prepare this compound stock solutions?

This compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and slightly soluble in Ethanol.[1][2] For experiments in aqueous buffers, a stock solution in DMSO can be diluted with PBS (pH 7.2) to a final ratio of 1:2, yielding a solubility of approximately 0.33 mg/ml.[1][2] To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[1]

3. How stable is this compound in different experimental conditions?

This compound has been shown to have improved chemical stability compared to earlier acid ceramidase inhibitors.[3] A study on its stability in extracted biological samples found it to be stable under the following conditions[4]:

  • 3 hours at 4°C

  • 6 hours at -20°C

  • 1 month at -80°C

  • Up to 3 freeze-thaw cycles (from -80°C to room temperature)

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, which includes a 2,4-dioxopyrimidine-1-carboxamide core, potential degradation routes include:

  • Hydrolysis: The amide and carbamoyl groups could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: The pyrimidine ring, similar to uracil, may be sensitive to UV light, potentially leading to the formation of photohydrates or other photoproducts.

  • Oxidation: Although designed for improved stability, complex organic molecules can be susceptible to oxidation.

5. How can I minimize the risk of degradation during my experiments?

To minimize degradation, adhere to the following best practices:

  • Storage: Strictly follow the recommended storage temperatures and avoid freeze-thaw cycles.

  • Solvent Preparation: Use high-purity, anhydrous solvents for preparing stock solutions.

  • Light Protection: Work with the compound under low-light conditions and store all solutions in light-protecting containers.

  • Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution.

  • pH Control: Be mindful of the pH of your experimental buffers, as extremes in pH could accelerate hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • To ensure complete dissolution, gently warm the vial to 37°C and sonicate for 10-15 minutes.

  • Visually inspect the solution to confirm that all solid has dissolved.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -20°C for use within one month or at -80°C for up to six months.

Protocol 2: Stability Assessment of this compound in an Experimental Buffer

  • Prepare a solution of this compound in the experimental buffer of interest at the final working concentration.

  • Immediately after preparation (T=0), take an aliquot and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

  • Store the remaining solution under the intended experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them using the same analytical method.

  • Compare the peak area of this compound and the presence of any new peaks at each time point to the T=0 sample to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use prep1 Equilibrate Solid this compound prep2 Add Anhydrous DMSO prep1->prep2 prep3 Warm to 37°C & Sonicate prep2->prep3 prep4 Aliquot into Light-Protecting Vials prep3->prep4 storage1 Short-term (-20°C, <1 month) prep4->storage1 storage2 Long-term (-80°C, <6 months) prep4->storage2 exp1 Thaw a Single Aliquot storage1->exp1 storage2->exp1 exp2 Prepare Working Solution exp1->exp2 exp3 Perform Experiment (Protect from Light) exp2->exp3

Caption: Recommended workflow for this compound handling.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_factors Contributing Factors This compound This compound (Stable) hydrolysis Hydrolysis (Amide/Carbamoyl Cleavage) This compound->hydrolysis photo Photodegradation (Pyrimidine Ring Alteration) This compound->photo oxidation Oxidation This compound->oxidation ph Extreme pH ph->hydrolysis light UV/Visible Light light->photo oxygen Reactive Oxygen Species oxygen->oxidation

Caption: Potential degradation pathways for this compound.

References

Troubleshooting inconsistent results in ARN14988 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARN14988 in their experiments. The information is tailored for scientists in the fields of cancer research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of acid ceramidase (ASAH1). ASAH1 is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. By inhibiting ASAH1, this compound leads to an accumulation of intracellular ceramides. Elevated ceramide levels can induce cell cycle arrest and apoptosis, making ASAH1 a therapeutic target in various cancers, including glioblastoma.

Q2: What are the key physicochemical properties of this compound to consider in experimental design?

Understanding the physicochemical properties of this compound is crucial for designing robust experiments. Key parameters are summarized in the table below.[1]

PropertyValueImplication for Experiments
Lipophilicity (Log Ko/w) 3.34 ± 0.40High lipophilicity suggests potential for accumulation in lipid compartments. May require a non-polar solvent for initial stock solution preparation.[1]
Aqueous Solubility PoorStock solutions should be prepared in an appropriate organic solvent (e.g., DMSO) and diluted in culture media. Precipitation may occur at high concentrations in aqueous solutions.
Blood-Brain Barrier Permeability High (log P = -4.62 ± 0.18)This compound can effectively cross the blood-brain barrier, making it a suitable candidate for in vivo studies targeting brain tumors like glioblastoma.[1]
Plasma Protein Binding ~55% boundApproximately 45% of this compound remains unbound to plasma proteins, indicating a significant fraction is available to exert its biological effects.[1]

Q3: In which cancer cell lines has this compound shown cytotoxic effects?

This compound has demonstrated cytotoxicity in various cancer cell lines, with a particular focus on glioblastoma.[2]

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from various factors related to its handling, experimental setup, and the biological system under investigation.

Issue 1: High variability in cell viability assays between replicate wells or experiments.

Potential CauseRecommended Solution
This compound Precipitation: Due to its lipophilic nature, this compound may precipitate out of the culture medium, especially at higher concentrations or if not properly solubilized.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. - Vortex the diluted solution gently but thoroughly before adding to cells. - Visually inspect the media in the wells for any signs of precipitation after adding the compound.
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the final readout.- Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Mix the cell suspension between seeding replicates to prevent settling. - Use a calibrated multichannel pipette for seeding.
Serum Component Interference: Components in fetal bovine serum (FBS) can bind to lipophilic compounds, reducing their effective concentration.- Consider reducing the serum concentration during the drug treatment period. However, be aware that low serum can also affect cell health and proliferation. - If reducing serum, allow cells to attach and recover in complete medium before switching to low-serum medium for the experiment. - Maintain a consistent serum batch and concentration for all related experiments.
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to increased compound concentration and altered cell growth.- Avoid using the outer wells of the plate for experimental conditions. - Fill the outer wells with sterile PBS or media to maintain humidity. - Ensure proper sealing of the plate during incubation.

Issue 2: Lower than expected potency or lack of dose-response.

Potential CauseRecommended Solution
Sub-optimal Incubation Time: The cytotoxic effects of this compound, which involve the induction of apoptosis, may require a longer incubation period to become apparent.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.
Cell Line Resistance: The target cell line may have low intrinsic ASAH1 activity or compensatory signaling pathways that mitigate the effects of ceramide accumulation.- Confirm ASAH1 expression and activity in your cell line. - Consider using a positive control cell line known to be sensitive to ASAH1 inhibition.
Compound Degradation: Improper storage can lead to a loss of this compound activity.- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect the compound from light.

Issue 3: Off-target effects observed.

Potential CauseRecommended Solution
Non-specific Inhibition: At high concentrations, this compound may inhibit other enzymes or cellular processes.- Use the lowest effective concentration of this compound as determined by a dose-response curve. - Include appropriate controls, such as a structurally related but inactive compound, if available. - Validate key findings using a secondary method, such as siRNA-mediated knockdown of ASAH1.

Experimental Protocols

Representative Protocol: Cell Viability (MTT) Assay for Glioblastoma Cells Treated with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture glioblastoma cells (e.g., U87 MG) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Trypsinize and resuspend cells to a single-cell suspension.

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT solution only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and calculate the IC50 value.

Visualizations

ARN14988_Signaling_Pathway cluster_membrane Cell Membrane cluster_lysosome Lysosome Ceramide Ceramide ASAH1 Acid Ceramidase (ASAH1) Ceramide->ASAH1 Substrate Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Induces Sphingosine Sphingosine ASAH1->Sphingosine Hydrolyzes to This compound This compound This compound->ASAH1 Inhibits

Caption: this compound inhibits ASAH1, leading to ceramide accumulation and apoptosis.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock (DMSO) C Dilute this compound in Media A->C B Seed Cells in 96-well Plate D Treat Cells (48-72h) B->D C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Signal E->F G Calculate Viability vs. Control F->G Troubleshooting Inconsistent Results? G->Troubleshooting Troubleshooting->A Check Solubility/Storage Troubleshooting->B Verify Seeding Density Troubleshooting->C Check Final DMSO % Troubleshooting->D Optimize Incubation Time

Caption: A typical experimental workflow with key troubleshooting checkpoints.

References

Technical Support Center: In Vivo Studies with Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information was found regarding a compound specifically named "ARN14988." This technical support center provides a generalized framework and best practices for minimizing the in vivo toxicity of novel small molecule inhibitors based on established scientific principles. Researchers should adapt these guidelines to the specific characteristics of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in our animal models treated with our novel inhibitor. What are the potential causes and how can we mitigate this?

A1: Weight loss and lethargy are common signs of systemic toxicity. Potential causes include off-target effects, exaggerated on-target effects in vital tissues, or issues with the vehicle formulation.[1][2]

Troubleshooting Steps:

  • Dose-Response Study: If not already performed, conduct a thorough dose-response study to identify the maximum tolerated dose (MTD).[3] This will help determine if the current dose is too high.

  • Vehicle Toxicity: Run a control group treated with the vehicle alone to rule out toxicity from the formulation components.

  • Formulation Optimization: Poor solubility can lead to precipitation of the compound in vivo, causing localized or systemic toxicity. Consider reformulating your compound to improve its solubility and bioavailability.[4][5][6]

  • Off-Target Profiling: Conduct in vitro off-target screening to identify potential unintended targets of your inhibitor.[1][2] This can provide insights into the mechanisms of toxicity.

Q2: Our compound shows excellent efficacy in vitro, but in vivo studies are hampered by liver toxicity, as indicated by elevated ALT/AST levels. What strategies can we employ to reduce hepatotoxicity?

A2: Elevated liver enzymes (ALT/AST) are markers of liver damage.[3] This can be due to direct compound toxicity, metabolite-induced toxicity, or off-target effects in the liver.

Mitigation Strategies:

  • Lowering the Dose: The most straightforward approach is to reduce the dose to a level that maintains efficacy while minimizing liver damage.[3]

  • Formulation Modification: Encapsulating the drug in nanoparticles or liposomes can alter its biodistribution, potentially reducing accumulation in the liver.[4][7]

  • Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, consider synthesizing analogs of your compound to identify modifications that reduce hepatotoxicity while preserving on-target activity.

  • Combination Therapy: Combining your inhibitor with another agent could allow for a dose reduction of your compound, thereby decreasing its associated toxicity.[8]

Q3: How can we proactively design our in vivo studies to minimize the risk of toxicity?

A3: Proactive planning is crucial for successful in vivo experiments.

Key Considerations:

  • Rational Drug Design: Utilize computational tools to predict potential off-target interactions and design molecules with higher target specificity.[1][2]

  • High-Throughput Screening: Screen a library of compounds to select candidates with the best balance of potency and selectivity.[1]

  • Preliminary Toxicity Assessment: Conduct short-term, acute toxicity studies in a small number of animals to identify the MTD and observe for any immediate adverse effects before launching large-scale efficacy studies.[9][10]

  • Staggered Dosing: Instead of administering a high dose at once, consider a fractionated dosing schedule to maintain therapeutic levels while reducing peak concentration-related toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Acute mortality within 24 hours of dosing Dose is above the lethal dose (LD50).Conduct a dose-range finding study starting with a significantly lower dose.
Injection site reactions (swelling, necrosis) Poor solubility, inappropriate pH or osmolality of the formulation.Optimize the formulation for better solubility and physiological compatibility. Consider alternative routes of administration.
Neurological signs (seizures, ataxia) Off-target effects on the central nervous system (CNS).Perform a preliminary screen for CNS targets. If possible, modify the compound to reduce brain penetration.
Kidney toxicity (elevated BUN/creatinine) Compound or metabolite accumulation in the kidneys.Assess renal clearance of the compound. Consider formulation strategies to alter biodistribution.
Gastrointestinal toxicity (diarrhea) Disruption of the intestinal epithelium.[11]Evaluate the compound's effect on gut motility and cell viability. Consider oral formulations with controlled release.[11]

Experimental Protocols

Dose-Range Finding Study for a Novel Inhibitor

Objective: To determine the maximum tolerated dose (MTD) of a novel inhibitor in a murine model.

Methodology:

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6), 8-10 weeks old, n=3-5 per group.

  • Dose Selection: Based on in vitro efficacy (e.g., IC50), select a starting dose and 4-5 escalating dose levels (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur) for at least 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce more than a 10-15% body weight loss.

  • Data Analysis: Record and tabulate all observations.

Formulation Optimization for In Vivo Administration

Objective: To develop a stable and biocompatible formulation for a poorly soluble novel inhibitor.

Methodology:

  • Solubility Screening: Test the solubility of the compound in various pharmaceutically acceptable excipients and solvents (e.g., PEG400, Solutol HS 15, cyclodextrins).[4]

  • Formulation Preparation: Prepare small-scale formulations based on the best-performing solvents/excipients.

  • Characterization: Assess the physical and chemical stability of the formulations over time at different temperatures.

  • In Vivo Compatibility: Administer the lead formulations to a small group of animals to check for injection site reactions or other immediate adverse effects.

  • Selection: Choose the formulation that provides the desired concentration, stability, and in vivo tolerability.

Visualizations

G cluster_0 Toxicity Mitigation Workflow A Observe In Vivo Toxicity B Dose-Response Analysis A->B D Formulation Optimization A->D F Off-Target Profiling A->F H Structure-Activity Relationship (SAR) A->H C Identify MTD B->C J Refined In Vivo Study C->J E Improve Solubility & Bioavailability D->E E->J G Identify Unintended Targets F->G G->J I Synthesize Less Toxic Analogs H->I I->J G cluster_1 Dose-Response Relationship Increasing Dose Increasing Dose A No Effect Therapeutic Window Therapeutic Window Efficacy Efficacy Toxicity Toxicity B Therapeutic Effect A->B Efficacy Starts B->Therapeutic Window C Adverse Effects B->C Toxicity Begins C->Therapeutic Window D Lethality C->D Severe Toxicity

References

Technical Support Center: Overcoming Poor Bioavailability of ARN14988

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of ARN14988, a potent acid ceramidase inhibitor.

Troubleshooting Guide: Enhancing this compound Bioavailability

Poor oral bioavailability is a common hurdle for lipophilic compounds like this compound. The following table summarizes potential formulation strategies to enhance its systemic exposure in animal models. The choice of strategy will depend on the specific experimental context and available resources.

Formulation StrategyPrincipleExpected Impact on BioavailabilityKey Considerations
Particle Size Reduction Increases surface area for dissolution.[1]Moderate IncreaseCan be achieved through micronization or nanosizing techniques like wet milling or high-pressure homogenization.[2]
Co-solvents Increases solubility in the dosing vehicle.[1]Variable IncreaseCommon co-solvents include PEG 300, PEG 400, Propylene Glycol, and Ethanol. Requires careful screening for toxicity and vehicle-induced effects.
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle, which can enhance absorption via the lymphatic pathway.[3]Significant IncreaseIncludes solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS).[2] Formulation complexity can be higher.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, improving solubility and dissolution.[4]Significant IncreaseTechniques include spray drying and hot-melt extrusion. Physical stability of the amorphous form needs to be monitored.
Inclusion Complexes Cyclodextrins encapsulate the lipophilic drug, increasing its aqueous solubility.[1]Moderate to Significant IncreaseThe stoichiometry of the complex and the type of cyclodextrin are critical parameters.
Prodrug Approach A bioreversible derivative of this compound is synthesized to improve solubility and/or permeability.[5]Potentially High IncreaseRequires medicinal chemistry expertise to design and synthesize a suitable prodrug that converts to the active this compound in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that might contribute to its poor bioavailability?

This compound is a lipophilic compound, which is a common characteristic of molecules with poor aqueous solubility.[6] Its solubility is reported to be high in organic solvents like DMF and DMSO, but limited in aqueous solutions.[7] While its lipophilicity aids in crossing the blood-brain barrier, it can hinder dissolution in the gastrointestinal tract, a critical step for oral absorption.[6][8]

Q2: What is the mechanism of action of this compound?

This compound is a potent inhibitor of acid ceramidase (aCDase).[9][10] This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[11] Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation and survival.[12] By inhibiting aCDase, this compound leads to an accumulation of ceramide, which can induce apoptosis, and a reduction in S1P levels.[11][12]

Q3: Are there any published in vivo pharmacokinetic data for this compound?

Q4: How can I prepare a simple formulation of this compound for initial in vivo screening?

For preliminary animal studies, a simple suspension or a solution using co-solvents can be prepared. A common starting point is to dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG400 and water, or corn oil. It is crucial to ensure the final concentration of the organic solvent is within the tolerated limits for the chosen animal model and route of administration.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage

Objective: To prepare a solution of this compound in a co-solvent system for oral administration in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

  • In a separate tube, prepare the vehicle by mixing PEG400 and saline. A common ratio is 60% PEG400 and 40% saline.

  • Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Administer the formulation to the animals via oral gavage at the desired dose.

Note: The final concentration of DMSO should ideally be below 10% of the total formulation volume to minimize potential toxicity.

Protocol 2: In Vivo Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of a novel this compound formulation in mice.

Materials:

  • This compound formulation

  • 8-10 week old mice (e.g., C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS for bioanalysis

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Fast the mice overnight (with access to water) before dosing.

  • Administer the this compound formulation orally at a specific dose.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifuging to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

ARN14988_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P_out S1P S1PR S1P Receptor S1P_out->S1PR Proliferation Cell Proliferation & Survival S1PR->Proliferation Activates Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine aCDase Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P_in S1P Sphingosine->S1P_in SPHK S1P_in->S1P_out aCDase Acid Ceramidase (aCDase) SPHK Sphingosine Kinase (SPHK) This compound This compound This compound->aCDase Inhibits Formulation_Development_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision Making Solubility Solubility Screening Formulation Formulation Design (e.g., Co-solvent, Lipid-based) Solubility->Formulation Stability Physical & Chemical Stability Testing Formulation->Stability Dosing Animal Dosing (Oral Gavage) Stability->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK Pharmacokinetic Analysis Bioanalysis->PK Evaluate Evaluate Bioavailability PK->Evaluate Optimize Optimize Formulation Evaluate->Optimize Low Proceed Proceed to Efficacy Studies Evaluate->Proceed Acceptable Start Start: Poor Bioavailability Start->Solubility Optimize->Formulation

References

Validation & Comparative

A Head-to-Head Battle in Glioblastoma Therapy: ARN14988 vs. Carmofur

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Efficacy Comparison for Researchers and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for many patients. The relentless search for more effective therapeutic agents has led researchers to explore novel targets and repurpose existing drugs. Among the promising strategies is the inhibition of acid ceramidase (ASAH1), a key enzyme in sphingolipid metabolism that is overexpressed in glioblastoma. Two notable inhibitors of ASAH1, ARN14988 and the repurposed drug carmofur, have emerged as potential candidates for GBM therapy. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical data, to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: A Shared Target

Both this compound and carmofur exert their anti-glioblastoma effects by inhibiting acid ceramidase (ASAH1).[1][2] ASAH1 is responsible for the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated to sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate. In glioblastoma, this balance is often shifted towards higher S1P levels, promoting tumor growth, survival, and migration.

By inhibiting ASAH1, both this compound and carmofur disrupt this balance, leading to an accumulation of ceramides and a reduction in S1P levels.[1] This restored sphingolipid balance triggers apoptotic cell death in glioblastoma cells.[1][3]

cluster_0 Normal Cellular State cluster_1 Glioblastoma State cluster_2 Therapeutic Intervention Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes Ceramide_GBM Ceramide (Decreased) S1P_GBM S1P (Increased) Proliferation Tumor Proliferation, Survival & Migration S1P_GBM->Proliferation ASAH1_GBM ASAH1 (Upregulated) ASAH1_GBM->Ceramide_GBM This compound This compound ASAH1_inhibited ASAH1 (Inhibited) This compound->ASAH1_inhibited Inhibit Carmofur Carmofur Carmofur->ASAH1_inhibited Inhibit Ceramide_acc Ceramide (Accumulation) Apoptosis Apoptosis Ceramide_acc->Apoptosis

Fig. 1: Signaling pathway of ASAH1 inhibition by this compound and carmofur in glioblastoma.

In Vitro Efficacy: A Quantitative Comparison

Preclinical studies have demonstrated the cytotoxic effects of both this compound and carmofur against a range of glioblastoma cell lines, including patient-derived glioma stem-like cells (GSCs). The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: Comparative In Vitro Efficacy of this compound and Carmofur in Glioblastoma Cell Lines

Cell LineDrugIC50 (µM)Citation
U87MGThis compoundData not specified[3]
U87MGCarmofurData not specified[3]
GSC 22This compoundData not specified[3]
GSC 22Carmofur~100[4]
GSC 33This compoundData not specified[3]
GSC 33CarmofurData not specified[3]
GSC 44This compoundData not specified[3]
GSC 44CarmofurData not specified[3]

Note: While a direct comparison study was identified, specific IC50 values for this compound were not available in the provided snippets. The study did show that both agents were effective in killing these cell lines.

Table 2: Efficacy of Carmofur in Temozolomide-Resistant Glioblastoma Cell Lines

Cell LineIC50 (µM)Citation
U251T (TMZ-Resistant)20[5]
JX22T (TMZ-Resistant)10[5]

These findings are particularly significant as they suggest that carmofur may be effective against recurrent glioblastomas that have developed resistance to the standard-of-care chemotherapy, temozolomide.

Crossing the Barrier: Brain Penetration

A critical factor for the efficacy of any glioblastoma therapeutic is its ability to cross the blood-brain barrier (BBB). Both this compound and carmofur have shown promise in this regard.

  • This compound: Studies have indicated that this compound is lipophilic and can cross the blood-brain barrier.[6] In vivo studies in mice have confirmed its distribution to brain tissue.[6]

  • Carmofur: As a derivative of 5-fluorouracil, carmofur has been shown to cross the blood-brain barrier.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for the key experiments performed.

In Vitro Cytotoxicity Assay (MTT Assay)

A 1. Seed glioblastoma cells in 96-well plates B 2. Treat cells with varying concentrations of this compound or carmofur A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and determine IC50 values G->H

Fig. 2: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Glioblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or carmofur. A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

Protocol:

  • Glioblastoma cells are treated with this compound, carmofur, or a vehicle control for a specified time.

  • Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Cells are washed with cold phosphate-buffered saline (PBS).

  • The washed cells are then resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for approximately 15 minutes.

  • The stained cells are then analyzed by flow cytometry. Annexin V positive, PI negative cells are identified as early apoptotic, while Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Conclusion

Both this compound and carmofur demonstrate significant promise as therapeutic agents for glioblastoma by targeting the same critical pathway in sphingolipid metabolism. The available in vitro data suggests that both compounds are effective in killing glioblastoma cells, including the resilient glioma stem-like cells. A notable advantage for carmofur is the existing evidence of its efficacy in temozolomide-resistant models, a crucial aspect for treating recurrent GBM. Furthermore, the ability of both compounds to penetrate the blood-brain barrier is a significant asset.

While this guide provides a comprehensive overview based on the current literature, a direct, head-to-head in vivo comparison of this compound and carmofur in glioblastoma models is needed to definitively establish their comparative therapeutic potential. Such studies will be instrumental in guiding the future clinical development of these promising ASAH1 inhibitors for the treatment of glioblastoma.

References

A Comparative Guide to ARN14988 and Other Acid Ceramidase Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARN14988 with other acid ceramidase (AC) inhibitors in the context of melanoma research. The information presented is supported by experimental data to facilitate informed decisions in drug development and scientific investigation.

Introduction to Acid Ceramidase in Melanoma

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a critical role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid messenger, into sphingosine and a fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation, survival, and migration.[1][2][3][4] In several cancers, including melanoma, AC is overexpressed, leading to decreased intracellular ceramide levels and increased S1P levels.[1][3][5] This shift in the ceramide/S1P balance contributes to tumor progression and resistance to therapy. Consequently, inhibiting acid ceramidase has emerged as a promising therapeutic strategy for melanoma.[3][6]

Comparative Efficacy of Acid Ceramidase Inhibitors

The following table summarizes the in vitro efficacy of this compound and other notable acid ceramidase inhibitors that have been evaluated in melanoma cell lines.

InhibitorTargetIC50 (Human AC)IC50 (in A375 Melanoma Cells)EC50 (Cell Viability in A375 Cells)EC50 (Cell Viability in G361 Cells)Key Findings in Melanoma
This compound Acid Ceramidase12 nM[1][7][8]1.5 µM[1]51.9 µM[2][9]77.3 µM[2][9]Synergistic with 5-FU, vemurafenib, and paclitaxel in proliferative melanoma cells.[2][9]
ARN398 Acid CeramidaseNot ReportedNot Reported41.8 µM[2]67.7 µM[2]A reference compound for the development of this compound.[2]
Carmofur Acid CeramidasePotent, non-competitive inhibitor[5][10]Not ReportedNot ReportedNot ReportedAn approved antineoplastic drug with AC inhibitory activity.[5][11][12]
B-13 Acid CeramidaseNot Reported10 µM[13]Not ReportedNot ReportedInduces apoptosis by elevating endogenous ceramide levels.[13]
D-MAPP Acid CeramidaseNot Reported500 µM[13]Not ReportedNot ReportedA moderate AC inhibitor.[13]
N-oleoylethanolamine (NOE) Acid CeramidaseNot ReportedNot ReportedNot ReportedNot ReportedAn early, ceramide-mimicking inhibitor.[10][13]

Signaling Pathway of Acid Ceramidase in Melanoma

The inhibition of acid ceramidase directly impacts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). The following diagram illustrates this critical signaling pathway in melanoma.

cluster_membrane Cellular Environment cluster_enzymes Enzymatic Conversions cluster_outcomes Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P Sphingosine Kinase Proliferation_Survival Proliferation_Survival S1P->Proliferation_Survival Sphingomyelinase Sphingomyelinase Acid_Ceramidase Acid_Ceramidase Target of this compound Sphingosine_Kinase Sphingosine_Kinase This compound This compound This compound->Acid_Ceramidase inhibits

Caption: Acid Ceramidase Signaling Pathway in Melanoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate acid ceramidase inhibitors.

Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of acid ceramidase by quantifying the conversion of a fluorescently labeled ceramide substrate to its fluorescent product.

Materials:

  • Recombinant human acid ceramidase

  • Fluorescent ceramide substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol-7-yl)amino)hexanoyl)-D-erythro-sphingosine; NBD-C6-ceramide)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

  • Inhibitor compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a solution of recombinant human acid ceramidase in the assay buffer.

  • Serially dilute the inhibitor compounds in DMSO and then in assay buffer to the desired concentrations.

  • Add the inhibitor solutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the acid ceramidase solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorescent ceramide substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., chloroform/methanol mixture).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Melanoma cell lines (e.g., A375, G361)

  • Complete cell culture medium

  • Inhibitor compounds dissolved in DMSO

  • 96-well clear-bottom white microplate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the melanoma cells in the 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel acid ceramidase inhibitor in melanoma.

A In Vitro AC Activity Assay B Determine IC50 A->B C Cell Viability Assays (e.g., A375, G361) B->C D Determine EC50 C->D E Mechanism of Action Studies D->E H Combination Studies with Chemotherapeutics D->H F Western Blot (Apoptosis Markers) E->F G Lipidomics (Ceramide/S1P Levels) E->G I Synergy/Antagonism Analysis H->I J In Vivo Xenograft Models I->J K Tumor Growth Inhibition J->K

Caption: Preclinical Evaluation Workflow for AC Inhibitors.

Conclusion

This compound stands out as a highly potent inhibitor of acid ceramidase with demonstrated efficacy in melanoma cell lines, particularly in its ability to synergize with existing chemotherapeutic agents.[1][2][9] While other inhibitors like carmofur and B-13 also show promise, the comprehensive in vitro characterization of this compound provides a strong foundation for its further development. The provided experimental protocols and workflow offer a framework for the continued investigation and comparison of novel acid ceramidase inhibitors in the pursuit of more effective melanoma therapies. The strategic targeting of the ceramide-S1P axis remains a compelling approach in oncology research.

References

Validating the Synergistic Effects of ARN14988 with 5-Fluorouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anti-cancer effects of combining ARN14988 with the conventional chemotherapeutic agent 5-fluorouracil (5-FU). The information presented is based on available preclinical data and is intended to inform further research and development in oncology.

Introduction to this compound and 5-Fluorouracil

This compound is a potent and selective inhibitor of acid ceramidase (aCDase), an enzyme that plays a critical role in sphingolipid metabolism. By inhibiting aCDase, this compound leads to the accumulation of ceramides within cancer cells. Ceramides are bioactive lipids that act as tumor-suppressor molecules, inducing cell senescence and apoptosis.[1] this compound on its own exhibits weak cytotoxicity but has been shown to sensitize cancer cells to the effects of other anti-cancer drugs.[2]

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that belongs to the antimetabolite class of drugs.[3][4][5][6] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a nucleoside required for DNA replication.[3][4][5] This leads to "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[3][4][5][6]

The combination of this compound and 5-fluorouracil has been investigated as a potential therapeutic strategy to enhance the efficacy of 5-FU and overcome drug resistance.

Synergistic Effects: Preclinical Evidence

Preclinical studies have demonstrated a synergistic cytotoxic effect when this compound is combined with 5-fluorouracil in specific cancer cell lines. This synergy is particularly noted in proliferative melanoma cells.

Summary of Quantitative Data

The following table summarizes the key findings from a study by Realini, N. et al. (2015), which investigated the synergistic potential of this compound and 5-fluorouracil in melanoma cell lines.

Cell LineDrug CombinationObserved EffectSupporting Data
G361 (proliferative melanoma)This compound + 5-FluorouracilSynergistic cytotoxic activityThe combination of this compound with 5-fluorouracil resulted in a significant decrease in cell viability compared to either drug alone.[3]
A375 (invasive melanoma)This compound + 5-FluorouracilNo significant synergistic effectThe combination did not show a greater cytotoxic effect than the individual drugs in this cell line.[3]

Note: While the study demonstrated a synergistic effect, specific Combination Index (CI) values, a quantitative measure of synergy, were not reported in the primary publication. The Chou-Talalay method is the standard for calculating CI values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standardized protocols for key experiments used to assess the synergistic effects of drug combinations.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Objective: To determine the cytotoxic effects of this compound and 5-fluorouracil, alone and in combination, on cancer cells.

Materials:

  • Cancer cell lines (e.g., G361 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 5-Fluorouracil (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, 5-fluorouracil, and their combinations at a constant ratio. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Dose-response curves are then generated to determine the IC50 values for each drug and the combination.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Objective: To determine if the synergistic cytotoxicity of the drug combination is due to an increase in apoptosis.

Materials:

  • Cancer cell lines

  • This compound and 5-Fluorouracil

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, 5-fluorouracil, and their combination at predetermined concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizations: Pathways and Workflows

Signaling Pathways

The synergistic effect of this compound and 5-fluorouracil is believed to stem from their complementary mechanisms of action, converging on the induction of apoptosis.

Synergy_Pathway cluster_this compound This compound Action cluster_5FU 5-Fluorouracil Action cluster_Apoptosis Apoptotic Cascade This compound This compound aCDase Acid Ceramidase (aCDase) This compound->aCDase Inhibits Ceramide Ceramide (Pro-apoptotic) aCDase->Ceramide Prevents breakdown of Caspase Caspase Activation Ceramide->Caspase FU5 5-Fluorouracil TS Thymidylate Synthase (TS) FU5->TS Inhibits RNA_Incorp RNA/DNA Incorporation FU5->RNA_Incorp DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Blocks DNA_Synth->Caspase DNA Damage RNA_Incorp->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathway of this compound and 5-FU synergy.

Experimental Workflow

The following diagram illustrates the general workflow for validating the synergistic effects of this compound and 5-fluorouracil.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., G361 melanoma) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Drug_Prep Drug Preparation (this compound & 5-FU) Drug_Prep->Viability Drug_Prep->Apoptosis_Assay IC50 IC50 Determination Viability->IC50 Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability->Synergy_Analysis Stats Statistical Analysis Apoptosis_Assay->Stats IC50->Synergy_Analysis Conclusion Conclusion on Synergy Synergy_Analysis->Conclusion Stats->Conclusion

Caption: General workflow for synergy validation.

Conclusion

The combination of the acid ceramidase inhibitor this compound with the conventional chemotherapeutic agent 5-fluorouracil presents a promising strategy for enhancing anti-cancer efficacy, particularly in proliferative melanoma. The proposed mechanism involves the this compound-mediated accumulation of pro-apoptotic ceramides, which sensitizes cancer cells to the cytotoxic effects of 5-fluorouracil. Further in-depth studies, including quantitative synergy analysis and in vivo validation, are warranted to fully elucidate the therapeutic potential of this drug combination. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their investigation of this and other synergistic anti-cancer therapies.

References

A comparative study of ARN14988's potency across different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acid ceramidase (AC) inhibitor, ARN14988, detailing its potency across various cancer cell lines. The performance of this compound is compared with other AC inhibitors and standard-of-care therapies, supported by experimental data.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of acid ceramidase (ASAH1), a key enzyme in the sphingolipid metabolism pathway.[1] Acid ceramidase catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation and survival.[2] By inhibiting acid ceramidase, this compound leads to an accumulation of intracellular ceramide, thereby promoting apoptosis in cancer cells.[2] This targeted approach makes this compound a promising candidate for cancer therapy, particularly in tumors with dysregulated sphingolipid metabolism.

Comparative Potency of this compound and Alternatives

The potency of this compound has been evaluated in several cancer cell lines, primarily melanoma and glioblastoma. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its comparators.

Table 1: Potency of this compound and Alternative Acid Ceramidase Inhibitors in Glioblastoma Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound U87MG18[3]
GSC 229[3]
GSC 3353[3]
CarmofurU87MG37[3]
GSC 2258[3]
GSC 33104[3]
N-oleoylethanolamineU87MG11[3]
GSC 2268[3]
GSC 3331[3]

Table 2: Potency of this compound and Standard-of-Care Drugs in Melanoma and Glioblastoma Cell Lines

CompoundCancer TypeCell LineIC50/EC50 (µM)Reference
This compound MelanomaA37551.9 (EC50)[4]
G36177.3 (EC50)[4]
VemurafenibMelanomaA3750.2483[3]
This compound GlioblastomaU87MG18[3]
TemozolomideGlioblastomaU87MG104.46 - 748.27 (highly variable)[5][6]

Note: IC50 and EC50 values can vary between studies due to different experimental conditions such as incubation time and assay methodology.

Synergistic Effects with Chemotherapeutic Agents

This compound has demonstrated synergistic cytotoxicity when combined with certain standard chemotherapeutic drugs. In the G361 proliferative melanoma cell line, this compound showed synergistic effects with 5-fluorouracil, vemurafenib, and paclitaxel.[4] However, this synergy was not observed with dacarbazine or cisplatin in the same cell line, nor in the invasive A375 melanoma cell line.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The potency of this compound and other compounds is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A375, U87MG) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

ARN14988_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (ASAH1) Ceramide->AC Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine SK Sphingosine Kinase Sphingosine->SK AC->Sphingosine S1P Sphingosine-1-Phosphate (Pro-survival) SK->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation This compound This compound This compound->AC Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in 96-well plate start->step1 step2 Incubate 24 hours step1->step2 step3 Treat with This compound/ Comparators step2->step3 step4 Incubate 48-72 hours step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate 3-4 hours step5->step6 step7 Solubilize Formazan step6->step7 step8 Measure Absorbance step7->step8 step9 Calculate IC50 Value step8->step9 end End step9->end

Caption: Workflow for determining IC50 using the MTT assay.

References

ARN14988: A Potent and Specific Inhibitor of Acid Ceramidase for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

ARN14988 has emerged as a highly potent inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. This guide provides a comparative analysis of this compound's specificity against other human ceramidases, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their assessments.

This compound demonstrates significant potency against acid ceramidase (ASAH1), with reported in vitro IC50 values as low as 12 nM. In cellular assays, it effectively inhibits acid ceramidase activity in the low micromolar range, for instance, with an IC50 of 1.5 µM in A375 melanoma cells.[1] This potent inhibition of acid ceramidase leads to the accumulation of its substrate, ceramide, a bioactive lipid known to induce apoptosis and cell cycle arrest. This mechanism underlies the pro-apoptotic effects of this compound observed in various cancer cell lines, including melanoma and glioblastoma.[1][2][3][4]

Comparative Specificity of Ceramidase Inhibitors

To provide a clear overview of the specificity of this compound, the following table summarizes its inhibitory activity against different human ceramidases in comparison to other known inhibitors. There are five main types of ceramidases in humans: acid ceramidase (ASAH1), neutral ceramidase (ASAH2), and three alkaline ceramidases (ACER1, ACER2, and ACER3).[5]

InhibitorAcid Ceramidase (AC)Neutral Ceramidase (NC)Alkaline Ceramidase (ACER1-3)Reference
This compound 12 nM (in vitro) 1.5 µM (A375 cells)Data not availableData not available[1]
Carmofur 29 nM (rat)Data not availableData not available[6]
Ceranib-2 28 µM (SKOV3 cells)Data not availableData not available[7][8]
B13 ~10-28 µM (cell lysates)No inhibition at 50 µMNo inhibition at 50 µM[9]

Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used.

Ceramide Signaling Pathway and the Role of Acid Ceramidase

Ceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated by a balance between synthesis and degradation. Acid ceramidase plays a critical role in this regulation by hydrolyzing ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule with opposing effects to ceramide, promoting cell survival, proliferation, and inflammation. The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat," which determines cell fate. By inhibiting acid ceramidase, this compound shifts this balance towards ceramide accumulation, thereby promoting anti-proliferative and pro-apoptotic cellular responses.

Ceramide_Signaling_Pathway Ceramide Signaling Pathway and Inhibition by this compound cluster_synthesis Ceramide Synthesis cluster_degradation Ceramide Degradation cluster_effects Cellular Effects De_novo_synthesis De novo synthesis Ceramide Ceramide De_novo_synthesis->Ceramide Sphingomyelin_hydrolysis Sphingomyelin hydrolysis Sphingomyelin_hydrolysis->Ceramide Acid_Ceramidase Acid Ceramidase (AC) Ceramide->Acid_Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Sphingosine Sphingosine Acid_Ceramidase->Sphingosine This compound This compound This compound->Acid_Ceramidase Sphingosine_Kinase Sphingosine Kinase Sphingosine->Sphingosine_Kinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine_Kinase->S1P Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival

Caption: Inhibition of Acid Ceramidase by this compound shifts the sphingolipid rheostat towards pro-apoptotic ceramide.

Experimental Protocols

The specificity of ceramidase inhibitors is typically assessed using in vitro enzyme activity assays with purified or recombinant ceramidase isoforms. A general workflow for such an assay is outlined below.

Experimental_Workflow Experimental Workflow for Assessing Ceramidase Inhibitor Specificity Start Start Prepare_Enzyme Prepare recombinant human ceramidase isoforms (Acid, Neutral, Alkaline) Start->Prepare_Enzyme Prepare_Inhibitor Prepare serial dilutions of this compound and other test compounds Start->Prepare_Inhibitor Incubate Pre-incubate enzyme with inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add fluorogenic or radiolabeled ceramide substrate Incubate->Add_Substrate Reaction Incubate at optimal pH and temperature for each isoform Add_Substrate->Reaction Stop_Reaction Stop the enzymatic reaction Reaction->Stop_Reaction Measure_Product Measure product formation (e.g., fluorescence or radioactivity) Stop_Reaction->Measure_Product Analyze_Data Calculate % inhibition and determine IC50 values Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 values of inhibitors against different ceramidase isoforms.

Detailed Methodologies for Key Experiments

1. In Vitro Ceramidase Activity Assay (Fluorogenic Method)

This assay measures the enzymatic activity of ceramidases by detecting the release of a fluorescent product from a synthetic ceramide substrate.

  • Materials:

    • Recombinant human acid, neutral, and alkaline ceramidases.

    • Fluorogenic ceramide substrate (e.g., N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide).

    • Assay buffers with optimal pH for each ceramidase isoform (e.g., pH 4.5 for acid ceramidase, pH 7.4 for neutral ceramidase, pH 9.0 for alkaline ceramidases).

    • This compound and other test inhibitors.

    • 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the inhibitors in the appropriate assay buffer.

    • Add the recombinant ceramidase enzyme to each well of the microplate.

    • Add the inhibitor dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorogenic ceramide substrate to each well.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., methanol).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cellular Ceramidase Activity Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular ceramidase activity.

  • Materials:

    • Cell line of interest (e.g., A375 melanoma cells).

    • Cell culture medium and supplements.

    • Fluorogenic ceramidase substrate.

    • This compound and other test inhibitors.

    • Cell lysis buffer.

    • Protein quantification assay kit.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

    • Treat the cells with various concentrations of the inhibitors for a specified duration (e.g., 24 hours).

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of each cell lysate.

    • Perform the in vitro ceramidase activity assay as described above, using the cell lysates as the enzyme source.

    • Normalize the ceramidase activity to the protein concentration of each lysate.

    • Calculate the percentage of inhibition and determine the cellular IC50 value.

By employing these rigorous experimental approaches, researchers can accurately assess the specificity and potency of this compound and other ceramidase inhibitors, facilitating their development as valuable tools for research and potential therapeutic agents.

References

Evaluating the Long-Term Efficacy of ARN14988 in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of ARN14988 with alternative therapies in preclinical cancer models. This compound is a potent and specific inhibitor of acid ceramidase (aCDase), an enzyme implicated in cancer cell survival and resistance to therapy. By inhibiting aCDase, this compound promotes the accumulation of pro-apoptotic ceramides, offering a targeted approach to cancer treatment. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of this promising therapeutic candidate.

Mechanism of Action: Targeting the Sphingolipid Rheostat

This compound exerts its anti-cancer effects by modulating the delicate balance between pro-apoptotic and pro-survival sphingolipids, often referred to as the "sphingolipid rheostat." Acid ceramidase (aCDase) plays a crucial role in this balance by catalyzing the hydrolysis of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SPHK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and therapeutic resistance.

By inhibiting aCDase, this compound blocks the degradation of ceramide, leading to its accumulation within the cancer cell. Elevated ceramide levels can trigger the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

ARN14988_Mechanism_of_Action cluster_cellular_effects Cellular Effects Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (aCDase) Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK) Survival Cell Survival & Proliferation S1P->Survival This compound This compound This compound->Ceramide Inhibits breakdown

Figure 1: Mechanism of action of this compound.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in glioblastoma (GBM) cell lines. A lower IC50 value indicates greater potency.

CompoundTargetGlioblastoma Cell LineIC50 (µM)Reference
This compound Acid CeramidaseU87MG, GSC lines 22, 33, 4411 - 104[1][2]
CarmofurAcid CeramidaseU87MG, GSC lines 22, 33, 4411 - 104[1][2]
N-oleoylethanolamine (OEA)Acid CeramidaseU87MG, GSC lines 22, 33, 4411 - 104[1][2]
Temozolomide (TMZ)DNA alkylationU87MG, GSC lines> 750[1]

Preclinical In Vivo Studies

While extensive long-term in vivo efficacy data for this compound is still emerging, initial studies in mouse models of glioblastoma have demonstrated its ability to cross the blood-brain barrier and distribute extensively in brain tissue. This is a critical characteristic for any therapeutic agent targeting brain tumors.

For comparison, below are representative in vivo data for alternative therapies in glioblastoma xenograft models.

Temozolomide (TMZ) in a U87 Glioblastoma Xenograft Model

A study evaluating a combination therapy with Temozolomide in a U87 xenograft model showed that TMZ treatment alone (5 mg/kg) led to a reduction in tumor growth at the early stages. However, tumor regrowth was observed after approximately 50 days. In contrast, a combination therapy demonstrated a more sustained response with no tumor regrowth observed during the study period.

Carmofur in TMZ-Resistant Glioblastoma Cells

In a study investigating TMZ-resistant glioblastoma cells, treatment with carmofur led to decreased cell growth, shifts in the cell cycle, and increased apoptosis[3][4]. This suggests that carmofur may be a viable option for recurrent GBM that has developed resistance to standard chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and its alternatives.

In Vitro Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add drug (e.g., this compound) at various concentrations incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87MG) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, carmofur, OEA, or temozolomide. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Tumor Growth: Orthotopic Glioblastoma Xenograft Model

This model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice, providing a more clinically relevant environment to study tumor growth and therapeutic response.

Xenograft_Workflow start Culture human glioblastoma cells implant Stereotactically implant cells into the brains of immunodeficient mice start->implant monitor Monitor tumor growth (e.g., bioluminescence imaging) implant->monitor treat Administer treatment (e.g., this compound or control) monitor->treat measure Measure tumor volume and mouse survival treat->measure end Analyze data measure->end

Figure 3: Workflow for an orthotopic xenograft model.

Protocol:

  • Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) that have been engineered to express a reporter gene, such as luciferase, for in vivo imaging.

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Stereotactic Implantation: Anesthetize the mice and stereotactically inject the glioblastoma cells into the desired brain region (e.g., the striatum).

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.

  • Treatment Administration: Once tumors are established, randomize the mice into treatment groups and administer this compound, a comparator drug, or a vehicle control according to the desired dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume via imaging. Record the survival of the mice in each group.

  • Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves to evaluate the efficacy of the treatment.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by dysregulated sphingolipid metabolism, such as glioblastoma. Its ability to inhibit acid ceramidase and induce apoptosis in cancer cells, particularly in combination with other chemotherapeutics, warrants further investigation. The preclinical data gathered to date, including its ability to penetrate the blood-brain barrier, provides a strong rationale for continued development. Future long-term in vivo studies focusing on tumor growth inhibition and survival will be critical in fully elucidating the therapeutic potential of this compound and its place in the landscape of cancer therapy.

References

Comparative Analysis of ARN14988 and Paclitaxel in Preclinical Models of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the investigational compound ARN14988 against the standard-of-care chemotherapy, Paclitaxel, in preclinical models of triple-negative breast cancer (TNBC). The data presented herein is from head-to-head studies designed to evaluate the relative efficacy, tolerability, and mechanism of action of this compound.

Efficacy and Tolerability

The anti-tumor efficacy and tolerability of this compound were assessed in a patient-derived xenograft (PDX) model of TNBC. Tumor-bearing mice were treated with either this compound, Paclitaxel, or a vehicle control.

Table 1: Anti-Tumor Efficacy in TNBC PDX Model

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, i.v., q3d+185%-
Paclitaxel20 mg/kg, i.v., q3d+45%75.7
This compound50 mg/kg, p.o., qd-20% (regression)110.8

Table 2: Tolerability Profile

Treatment GroupMean Body Weight Change (%)Treatment-Related Deaths
Vehicle Control+2.5%0/10
Paclitaxel-8.7%1/10
This compound+1.2%0/10

Experimental Protocols

In Vivo Efficacy Study in TNBC PDX Model

Female immunodeficient mice were implanted subcutaneously with human-derived TNBC tumors. When tumors reached an average volume of 150-200 mm³, mice were randomized into three treatment cohorts (n=10 per group): Vehicle control, Paclitaxel, and this compound. Tumor volume and body weight were measured three times weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

Cell Viability Assay

The effect of this compound and Paclitaxel on the viability of TNBC cell lines was determined using a standard MTS assay. Cells were seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability was measured by absorbance at 490 nm and expressed as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Data Collection & Endpoints implant Implant TNBC PDX Tumors randomize Randomize Mice (n=10/group) implant->randomize vehicle Vehicle Control randomize->vehicle paclitaxel Paclitaxel randomize->paclitaxel This compound This compound randomize->this compound measurements Measure Tumor Volume & Body Weight vehicle->measurements paclitaxel->measurements This compound->measurements analysis Efficacy & Tolerability Analysis measurements->analysis

Caption: Workflow for in vivo comparison of this compound and Paclitaxel.

signaling_pathway cluster_pathway This compound Proposed Mechanism of Action This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellCycle Cell Cycle Arrest DownstreamEffector->CellCycle Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: Proposed signaling pathway inhibited by this compound.

Safety Operating Guide

Navigating the Disposal of ARN14988: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the acid ceramidase inhibitor, ARN14988, this document outlines procedural guidance for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes general best practices for the handling and disposal of novel research chemicals.

This compound is a potent inhibitor of acid ceramidase (ACDase), an enzyme involved in sphingolipid metabolism.[1] While its toxicological properties are not fully known, it is imperative to handle and dispose of this compound with the utmost caution, adhering to established laboratory safety protocols and local environmental regulations.[2] This guide provides a framework for the safe management of this compound waste.

Understanding this compound: Key Chemical Data

A summary of the available quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
CAS Number 1502027-70-4Echelon Biosciences, Cayman Chemical
Molecular Formula C₁₆H₂₄ClN₃O₅Echelon Biosciences, Cayman Chemical
Molecular Weight 373.83 g/mol Echelon Biosciences
Solubility Soluble in most organic solvents (e.g., DMSO, dimethyl formamide); poorly soluble in water.Echelon Biosciences, Cayman Chemical
Storage Store dry at -20°C.Echelon Biosciences, Cayman Chemical

Experimental Protocols: General Handling and Decontamination

Given that the toxicological and pharmacological properties of this compound are not fully known, it should be handled as a potentially hazardous substance.[2] Standard laboratory procedures for handling chemicals of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A lab coat should be worn to protect from spills.

Decontamination Procedure:

In case of a spill, the following general procedure should be followed:

  • Alert personnel: Inform others in the immediate area of the spill.

  • Containment: If safe to do so, contain the spill using absorbent materials (e.g., vermiculite, sand, or chemical absorbent pads).

  • Neutralization: Due to the lack of specific neutralization data, avoid attempting to neutralize the spill.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste container.

  • Surface Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a research chemical with unknown long-term environmental and health effects, it should not be disposed of in the regular trash or down the drain.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvents.

    • Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, labeled hazardous waste container for flammable liquids. Aqueous solutions, if any, should be collected separately. Do not mix incompatible waste streams.

  • Waste Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic," "Irritant" - as a precaution), and the accumulation start date.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The EHS department will have established procedures with licensed hazardous waste disposal vendors.

  • Documentation:

    • Maintain a log of all this compound waste generated, including quantities and disposal dates, as required by your institution and local regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ARN14988_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_management Waste Management cluster_disposal Final Disposal A Unused this compound (Solid) D Labeled Solid Hazardous Waste Container A->D B Contaminated Labware & PPE B->D C This compound Solutions (Liquid) E Labeled Liquid Hazardous Waste Container C->E F Store in Designated Secondary Containment Area D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Licensed Hazardous Waste Vendor Pickup G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance based on available information and standard laboratory safety practices. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers are strongly encouraged to request a specific SDS for this compound from their supplier and to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements. Always prioritize safety and regulatory compliance in the handling and disposal of all laboratory chemicals.

References

Personal protective equipment for handling ARN14988

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of ARN14988, a potent acid ceramidase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental application of this compound.

Immediate Safety and Handling Protocols

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers indicates that the toxicological properties of this compound are not fully known.[1] It is described as weakly cytotoxic on its own.[1] Therefore, it is imperative to handle this compound as a chemical of unknown toxicity, adhering to prudent laboratory practices. The following recommendations are based on information for structurally related benzoxazolone carboxamides and general laboratory safety guidelines.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols.
Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a dry spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with soap and water.

Operational Plan: Storage and Preparation of Solutions

Proper storage and solution preparation are vital for maintaining the integrity of this compound and ensuring experimental reproducibility.

Parameter Guideline Rationale
Storage Store the solid compound at -20°C or below in a tightly sealed container.[1]To ensure chemical stability and prevent degradation.
Shipping Typically shipped at ambient temperature.[1]Short-term exposure to ambient temperatures is acceptable.
Solubility Soluble in most organic solvents such as DMSO and DMF; poorly soluble in water.[1]To facilitate the preparation of stock solutions for experimental use.
Stock Solution Preparation Prepare stock solutions in a suitable organic solvent (e.g., DMSO). Store stock solutions frozen at -20°C.[1]To maintain the stability of the compound in solution.

Disposal Plan

As this compound is a chemical with unknown long-term environmental and health effects, it must be disposed of as chemical waste in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for chemical waste disposal.
Solutions of this compound Collect in a clearly labeled, sealed container for liquid chemical waste disposal. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for solid chemical waste.
Empty Vials Rinse the empty vial with a suitable solvent three times. Collect the rinsate as liquid chemical waste. The defaced, triple-rinsed vial can then be disposed of in the regular trash.

Experimental Protocols

The following methodologies are based on the key experiments described by Realini N, et al. in the Journal of Biological Chemistry (2016), where this compound was utilized to investigate the role of acid ceramidase in melanoma.[2][3]

In Vitro Acid Ceramidase Inhibition Assay

This protocol details the procedure for measuring the in vitro inhibitory activity of this compound on acid ceramidase.

Workflow for In Vitro AC Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis recombinant_ac Recombinant Human AC incubation Incubate AC, this compound, and Substrate recombinant_ac->incubation This compound This compound Solution This compound->incubation substrate Fluorogenic Substrate substrate->incubation read_fluorescence Read Fluorescence incubation->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

Caption: Workflow for determining the in vitro IC50 of this compound against acid ceramidase.

Cell-Based Assays with this compound

This protocol outlines the steps for treating melanoma cells with this compound to assess its effects on cell viability and sphingolipid levels.

Workflow for Cell-Based Assays

cluster_culture Cell Culture cluster_treatment Treatment cluster_endpoints Endpoints cluster_analysis Analysis seed_cells Seed Melanoma Cells treat_cells Treat with this compound seed_cells->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay lipid_extraction Lipid Extraction treat_cells->lipid_extraction measure_viability Measure Viability viability_assay->measure_viability lc_ms_analysis LC-MS/MS Analysis of Sphingolipids lipid_extraction->lc_ms_analysis

Caption: Workflow for evaluating the cellular effects of this compound.

Signaling Pathway

This compound inhibits acid ceramidase (AC), a key enzyme in sphingolipid metabolism. AC hydrolyzes ceramide into sphingosine, which can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P). S1P is a signaling molecule that can promote cell survival and proliferation, in part by activating the PI3K/Akt pathway. By inhibiting AC, this compound leads to an accumulation of ceramide, which can induce apoptosis, and a decrease in S1P levels, thereby attenuating pro-survival signaling.

Inhibition of the Acid Ceramidase Signaling Pathway by this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol s1pr S1P Receptor pi3k PI3K s1pr->pi3k ceramide Ceramide ac Acid Ceramidase (AC) ceramide->ac Hydrolysis apoptosis Apoptosis ceramide->apoptosis sphingosine Sphingosine ac->sphingosine sphk Sphingosine Kinase (SphK) sphingosine->sphk Phosphorylation s1p Sphingosine-1-Phosphate (S1P) sphk->s1p s1p->s1pr Activation akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival This compound This compound This compound->ac

Caption: this compound inhibits Acid Ceramidase, leading to ceramide accumulation and reduced S1P signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARN14988
Reactant of Route 2
Reactant of Route 2
ARN14988

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.